molecular formula C9H12N2O B086871 4'-Amino-N-methylacetanilide CAS No. 119-63-1

4'-Amino-N-methylacetanilide

Cat. No.: B086871
CAS No.: 119-63-1
M. Wt: 164.2 g/mol
InChI Key: QFELUFGHFLYZEZ-UHFFFAOYSA-N
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Description

4'-Amino-N-methylacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-N-methylacetamide
Source PubChem
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InChI

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFELUFGHFLYZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059489
Record name Acetamide, N-(4-aminophenyl)-N-methyl-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119-63-1
Record name N-(4-Aminophenyl)-N-methylacetamide
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Record name 4-Amino-N-acetyl-N-methylaniline
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Record name 4'-Amino-N-methylacetanilide
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Record name Acetamide, N-(4-aminophenyl)-N-methyl-
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Record name 4'-amino-N-methylacetanilide
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Record name 4-Amino-N-acetyl-N-methylaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide is a chemical compound of interest in various scientific domains, primarily serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility as a building block for active pharmaceutical ingredients such as acetaminophen (B1664979) and chloramphenicol (B1208) underscores the importance of a thorough understanding of its physicochemical properties for process optimization, formulation development, and quality control.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols for their determination and a logical workflow for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O[1][4]
Molecular Weight 164.2 g/mol [1][4]
Melting Point 91 °C[1]
Boiling Point 323.1 ± 25.0 °C (Predicted)[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
pKa (Predicted) 3.73 ± 0.10[5]
LogP (Predicted) 1.7 (for the related compound 4-Methylacetanilide)[6]

Note: Some values are predicted and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, chloroform, hexane) are chosen for the determination.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

  • Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug discovery for predicting membrane permeability and absorption.

Methodology: HPLC-based Method

  • System Preparation: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Calculation: The retention factor (k') for this compound is calculated from its retention time and the void time of the column. The LogP value is then determined from the calibration curve.[2]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of 4'-Amino-N- methylacetanilide Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, TLC) Structure_Verification->Purity_Assessment Melting_Point Melting Point Purity_Assessment->Melting_Point Solubility Solubility Purity_Assessment->Solubility pKa pKa Purity_Assessment->pKa LogP LogP Purity_Assessment->LogP Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report_Generation Technical Report Generation Data_Compilation->Report_Generation

References

Spectroscopic Analysis of 4'-Amino-N-methylacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4'-Amino-N-methylacetanilide. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on presenting the expected data formats and detailed, generalized experimental protocols that are standard in the field for a compound of this nature.

Data Presentation

While extensive searches for experimental spectroscopic data for this compound did not yield specific datasets, the following tables are presented as a template for the expected data. These tables are structured for clarity and ease of comparison once experimental data is obtained.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableAromatic Protons
Data not availableAromatic Protons
Data not available-NH₂ Protons
Data not available-N-CH₃ Protons
Data not available-C(O)-CH₃ Protons

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not availableC=O (Amide)
Data not availableAromatic C-N
Data not availableAromatic C-NH₂
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not available-N-CH₃
Data not available-C(O)-CH₃

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
Data not availableN-HAsymmetric & Symmetric Stretch
Data not availableC=O (Amide)Stretch
Data not availableC-NStretch
Data not availableAromatic C=CStretch
Data not availableAromatic C-HBend (out-of-plane)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
164.21Predicted[M]⁺ (Molecular Ion)
Data not availableFragment Ions

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical and should be based on the solubility of the compound and its inertness.

    • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase and baseline corrections are applied.

    • The chemical shifts of the peaks are referenced to the internal standard (TMS).

    • For ¹H NMR, the integrals of the peaks are determined to provide information on the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation:

    • A small amount of the solid this compound is placed directly onto the ATR crystal.

    • Pressure is applied using a clamp to ensure good contact between the sample and the crystal surface.

  • Instrumentation and Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • The sample is heated to induce volatilization into the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]

    • This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.[1]

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight of the compound.

    • The fragmentation pattern provides structural information.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to 4'-Amino-N-methylacetanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Amino-N-methylacetanilide is a chemical compound that serves as a versatile building block in organic synthesis.[1][2] Its utility is particularly noted in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and relevant metabolic pathways, tailored for professionals in research and drug development.

Chemical Identification and Physicochemical Properties

A clear identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development. The key identifiers and properties for this compound are summarized in the table below.

PropertyValueReference
CAS Number 119-63-1[1][2][3]
IUPAC Name N-(4-aminophenyl)-N-methylacetamide[4][5]
Molecular Formula C₉H₁₂N₂O[1][2][3]
Molecular Weight 164.2 g/mol [1][2][3]
Melting Point 70 °C[4][5]
Boiling Point 323.1±25.0 °C (Predicted)[4][5]
Density 1.145±0.06 g/cm³ (Predicted)[4][5]
pKa 3.73±0.10 (Predicted)[4][5]
Solubility Slightly soluble in Chloroform and Methanol[4][5]
Appearance Dark Grey to Dark Beige Solid[4][5]
SMILES CC(=O)N(C)c1ccc(N)cc1[1][2]
InChI InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro group to an amine. A general experimental protocol, adapted from the synthesis of the related compound 4'-aminoacetanilide, is detailed below.[6] This procedure involves the reduction of N-methyl-4-nitroacetanilide.

Materials:

  • N-methyl-4-nitroacetanilide

  • Iron filings

  • 40% Acetic acid

  • Water

  • Sodium carbonate

  • Ammonium (B1175870) sulfide (B99878)

  • Filter paper

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of iron filings in water is prepared. A small amount of 40% acetic acid is added to activate the iron. The mixture is heated to boiling.

  • Reduction: N-methyl-4-nitroacetanilide is added portion-wise to the boiling mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • Monitoring the Reaction: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. A spot test on filter paper can also be used; the disappearance of the yellow color of the nitro compound indicates the completion of the reduction.

  • Work-up: The reaction mixture is cooled to approximately 70°C. Sodium carbonate is added carefully until the solution is alkaline to precipitate iron salts.

  • Purification: To complete the precipitation of iron, a minimal amount of ammonium sulfide is added until a drop of the solution on filter paper shows no coloration with sodium sulfide. The hot solution is then filtered to remove the iron sludge.

  • Crystallization: The filtrate is concentrated by evaporation and then cooled to induce crystallization of this compound. A second crop of crystals can be obtained by further concentration of the mother liquor.

  • Drying: The crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

G cluster_synthesis Synthesis Workflow start Start: N-methyl-4-nitroacetanilide reduction Reduction (Fe, Acetic Acid, H2O, Reflux) start->reduction workup Alkaline Work-up (Sodium Carbonate) reduction->workup filtration Hot Filtration workup->filtration crystallization Crystallization filtration->crystallization product Product: this compound crystallization->product

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic compounds.[1][2] Its bifunctional nature, possessing both a secondary amine and an acetamido group, allows for a range of chemical transformations.

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex drug candidates. The amino group can be readily diazotized and subjected to various coupling reactions, while the N-methylacetamido group can be hydrolyzed or otherwise modified.

  • Dye Industry: This compound is also utilized as an intermediate in the production of azo dyes.

  • Environmental Research: this compound has been used as a micropollutant in studies investigating the elimination of organic contaminants in wastewater treatment plants.[3]

Metabolic Considerations for Drug Development

For drug development professionals, understanding the metabolic fate of arylamine derivatives is crucial due to the potential for metabolic activation to carcinogenic species. N-methylation is a known metabolic pathway for primary arylamines.[7] While this compound is already N-methylated, the general pathway for the metabolic activation of N-methylarylamines is highly relevant.

The metabolic pathway often involves N-oxidation by microsomal flavin-containing monooxygenases to form the corresponding hydroxylamine (B1172632).[7] This hydroxylamine can be further oxidized to a nitrone, which can then hydrolyze to release formaldehyde (B43269) and an N-hydroxy arylamine.[7] These N-hydroxy metabolites are often implicated in the toxic and carcinogenic effects of arylamines.

G cluster_metabolism Metabolic Activation Pathway of N-Methylarylamines parent Primary Arylamine n_methylation N-Methylation (Amine N-methyltransferase, S-adenosylmethionine) parent->n_methylation n_methylated N-Methylarylamine (e.g., this compound) n_methylation->n_methylated n_oxidation N-Oxidation (Flavin-containing monooxygenase) n_methylated->n_oxidation hydroxylamine N-Hydroxy-N-methylarylamine n_oxidation->hydroxylamine further_oxidation Further Oxidation hydroxylamine->further_oxidation nitrone Nitrone further_oxidation->nitrone hydrolysis Hydrolysis nitrone->hydrolysis n_hydroxy N-Hydroxyarylamine (Reactive Metabolite) hydrolysis->n_hydroxy formaldehyde Formaldehyde hydrolysis->formaldehyde

General metabolic pathway for N-methylation and activation of arylamines.

Conclusion

This compound is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and potential metabolic pathways is essential for its effective and safe use in research and drug development. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this compound.

References

Technical Guide: Solubility Profile of 4'-Amino-N-methylacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide, also known as N-(4-aminophenyl)-N-methylacetamide, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and dye manufacturing.[1] Its utility as an intermediate and building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in different organic solvents.[1] This technical guide provides a comprehensive overview of the available solubility information for this compound and outlines detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 119-63-1[2]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point Approximately 70 °C[3]

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information.

SolventQualitative SolubilityReference
WaterSoluble
AlcoholsSoluble
MethanolSlightly Soluble[3]
ChloroformSlightly Soluble[3]
Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Polarity: The molecule possesses both polar (amino and amide groups) and non-polar (phenyl ring and methyl groups) regions. Its solubility is generally favored in solvents with similar polarity.

  • Hydrogen Bonding: The amino and amide groups are capable of forming hydrogen bonds, which enhances solubility in protic solvents like water and alcohols.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is specific to the solute-solvent system.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Data Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Place vials in a thermostatic shaker bath at constant temperature prep2->equil equil_note Agitate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium equil->equil_note sep1 Allow vials to stand for a short period equil->sep1 sep2 Centrifuge to sediment undissolved solid sep1->sep2 analysis1 Withdraw a known volume of the supernatant sep2->analysis1 analysis2 Filter the aliquot through a syringe filter analysis1->analysis2 analysis3 Dilute the filtered sample with a suitable solvent analysis2->analysis3 analysis4 Analyze the concentration using HPLC or UV-Vis spectrophotometry analysis3->analysis4 calc Calculate the solubility based on the measured concentration and dilution factor analysis4->calc

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for a short period to allow the excess solid to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) of this compound in the chosen solvent using the following formula: S = C × DF Where:

      • C = Concentration of the diluted sample (e.g., in mg/mL)

      • DF = Dilution factor

Logical Relationship of Solubility Determination

The following diagram outlines the logical steps and considerations for a comprehensive solubility study.

G cluster_inputs Inputs cluster_methodology Methodology cluster_execution Execution cluster_data Data Processing cluster_output Output start Define Scope of Solubility Study solute High-Purity this compound start->solute solvents Selection of Organic Solvents start->solvents temp Define Experimental Temperatures start->temp method_selection Select Solubility Determination Method (e.g., Shake-Flask) solute->method_selection solvents->method_selection temp->method_selection analytical_dev Develop and Validate Analytical Method (e.g., HPLC, UV-Vis) method_selection->analytical_dev execution Perform Experiments analytical_dev->execution data_analysis Analyze Raw Data execution->data_analysis data_reporting Report Solubility Data (e.g., in g/100mL, mol/L) data_analysis->data_reporting output Solubility Profile of this compound data_reporting->output

Caption: Logical workflow for a comprehensive solubility study.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is currently limited in the public domain, this guide provides the available qualitative information and a detailed, robust experimental protocol for its precise determination. The shake-flask method, coupled with a validated analytical technique such as HPLC, is recommended for generating reliable and reproducible solubility data. Such data is invaluable for researchers and scientists in the fields of drug development, chemical synthesis, and materials science, enabling informed decisions in formulation, purification, and process design.

References

Unraveling the Putative Mechanism of Action of 4'-Amino-N-methylacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Amino-N-methylacetanilide is a structural analog of the widely used analgesic and antipyretic drug, paracetamol. While direct experimental data on its biological activity is scarce, its mechanism of action can be inferred from the extensive research on paracetamol and its primary active metabolite, AM404. The central hypothesis is that this compound may act as a prodrug, being metabolized to a compound that engages with the same targets as AM404.

The analgesic effects of paracetamol are now understood to be largely independent of cyclooxygenase (COX) inhibition in the periphery and are instead mediated centrally and peripherally by AM404.[1][2] This metabolite is formed in the brain and peripheral sensory neurons and interacts with several key targets to produce analgesia.[3][4] These targets include the transient receptor potential vanilloid 1 (TRPV1) channels, the endocannabinoid system, and voltage-gated sodium channels.

This technical guide will provide an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams, to offer a comprehensive understanding of the putative action of this compound.

Putative Metabolic Activation

Similar to paracetamol, this compound likely undergoes metabolic conversion to an active form. The established metabolic pathway for paracetamol involves deacetylation to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain to form AM404.[2][3] A similar bioactivation pathway for this compound is plausible.

Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (Liver) FAAH FAAH p_Aminophenol->FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH AM404 AM404 (Active Metabolite) FAAH->AM404 Conjugation (Brain)

Metabolic conversion of paracetamol to AM404.

Core Putative Mechanisms of Action

The analgesic activity of AM404, and putatively of an active metabolite of this compound, is multifaceted, involving central and peripheral pathways.

Central Analgesic Pathway: TRPV1 and Endocannabinoid System

In the central nervous system, AM404 has a dual mechanism of action that converges on the activation of the descending serotonergic pain inhibitory pathways.

  • TRPV1 Activation: AM404 is a potent activator of TRPV1 channels, which are expressed in the brain.[5] Supraspinal activation of TRPV1 has been shown to induce antinociception.[5]

  • Indirect Cannabinoid Receptor Activation: AM404 inhibits the reuptake of the endogenous cannabinoid anandamide (B1667382).[6] This increases the synaptic concentration of anandamide, leading to the activation of cannabinoid type 1 (CB1) receptors.[6]

The interplay between TRPV1 and CB1 receptor activation in brain regions like the periaqueductal gray is thought to be crucial for the analgesic effect.[5]

AM404 AM404 Anandamide_Uptake Anandamide Uptake Transporter AM404->Anandamide_Uptake Inhibits TRPV1_Channel TRPV1 Channel AM404->TRPV1_Channel Activates Anandamide Anandamide Anandamide_Uptake->Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Descending_Pain_Inhibition Descending Pain Inhibition CB1_Receptor->Descending_Pain_Inhibition Leads to TRPV1_Channel->Descending_Pain_Inhibition Leads to

Central analgesic signaling of AM404.
Peripheral Analgesic Pathway: Sodium Channel Inhibition

Recent evidence has highlighted a significant peripheral mechanism of action for AM404. It directly inhibits voltage-gated sodium channels (NaV), particularly the NaV1.7 and NaV1.8 subtypes, which are crucial for the initiation and propagation of pain signals in peripheral nociceptors.[4][7] This action is similar to that of local anesthetics and contributes to the overall analgesic effect by blocking nociceptive signal transmission at the source.[4][8]

AM404 AM404 Nociceptor Peripheral Nociceptor AM404->Nociceptor NaV_Channels NaV1.7 / NaV1.8 Channels AM404->NaV_Channels Inhibits Nociceptor->NaV_Channels Action_Potential Action Potential Generation NaV_Channels->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Peripheral NaV channel inhibition by AM404.

Quantitative Data for AM404 Activity

The following tables summarize the available quantitative data for the interaction of AM404 with its key molecular targets.

TargetCell TypeAssayParameterValueReference
hNaV1.8 ND7/23 cellsWhole-cell patch clampIC50 (-80 mV)55 ± 8.6 nM[4]
IC50 (-120 mV)264 ± 31 nM[4]
hTRPV1 HEK293 cellsPatch clampActivation>1 µM[9]

Note: Further quantitative data for FAAH inhibition and CB1 receptor affinity are described in the literature, but specific values vary across different assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AM404, which would be applicable for testing this compound.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channels

This protocol is for recording sodium currents from cultured cells expressing specific NaV subtypes.

Cell Preparation:

  • Culture ND7/23 cells stably expressing the human NaV1.7 or NaV1.8 channel.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Mount a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record sodium currents using a patch-clamp amplifier and data acquisition software.

  • To measure current-voltage relationships, apply depolarizing steps from a holding potential of -120 mV to potentials ranging from -80 mV to +60 mV.

  • To assess tonic block, apply a test pulse to 0 mV before and after the application of the test compound (e.g., AM404 or this compound).

  • To determine use-dependent block, apply a train of depolarizing pulses (e.g., at 5 or 10 Hz).

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with NaV expression Plating Plate cells on coverslips Cell_Culture->Plating Solutions Prepare internal & external solutions Plating->Solutions Patch Establish whole-cell patch Solutions->Patch Record_Baseline Record baseline Na+ currents Patch->Record_Baseline Apply_Compound Apply test compound Record_Baseline->Apply_Compound Record_Post Record post-compound currents Apply_Compound->Record_Post Analyze Analyze current amplitude & kinetics Record_Post->Analyze Dose_Response Generate dose-response curves Analyze->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Workflow for patch-clamp electrophysiology.
Calcium Imaging for TRPV1 Activation

This protocol measures changes in intracellular calcium concentration as an indicator of TRPV1 channel activation.

Cell Preparation:

  • Culture HEK293 cells stably expressing human TRPV1.

  • Plate cells in a 96-well black-walled, clear-bottom plate.

Assay Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence measurements using a fluorescence plate reader or a microscope equipped for ratiometric imaging.

  • Add the test compound (e.g., AM404, capsaicin (B1668287) as a positive control, or this compound) at various concentrations.

  • Immediately begin recording the change in fluorescence over time.

  • At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.

Cyclooxygenase (COX) Activity Assay

This protocol measures the production of prostaglandins (B1171923) to determine the inhibitory effect of a compound on COX-1 and COX-2.

Enzyme Preparation:

  • Use purified recombinant human COX-1 or COX-2 enzymes.

Assay Procedure:

  • Prepare a reaction buffer containing hematin.

  • Add the test compound at various concentrations to the reaction buffer.

  • Add the COX enzyme and incubate for a short period.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Stop the reaction.

  • Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the percent inhibition of COX activity and determine the IC50 value.

Conclusion and Future Directions

The mechanism of action of this compound is putatively mediated by its metabolic conversion to an active metabolite that, like AM404, modulates multiple targets to produce analgesia. The primary putative mechanisms include the activation of central TRPV1 channels, indirect activation of CB1 receptors via inhibition of anandamide reuptake, and the direct inhibition of peripheral NaV1.7 and NaV1.8 sodium channels.

To validate this proposed mechanism, future research should focus on:

  • Metabolism studies: Investigating the biotransformation of this compound in vitro and in vivo to identify its metabolites.

  • In vitro pharmacology: Directly testing the activity of this compound and its potential metabolites on TRPV1, FAAH, CB1 receptors, and a panel of NaV channel subtypes using the experimental protocols outlined in this guide.

  • In vivo analgesic models: Evaluating the antinociceptive effects of this compound in animal models of pain and determining the contribution of the putative target receptors and channels using specific antagonists or knockout animals.

Such studies will be crucial to fully elucidate the pharmacological profile of this compound and to determine its potential as a novel analgesic agent.

References

Potential Biological Activity of 4'-Amino-N-methylacetanilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4'-Amino-N-methylacetanilide. Direct experimental data on the biological effects of this specific compound is limited in publicly available literature. However, analysis of structurally related compounds and derivatives of the aminocetanilide scaffold suggests potential for a range of pharmacological activities. This document summarizes the known biological activities of these related molecules, presents detailed experimental protocols for assessing these potential activities, and outlines possible mechanisms of action and signaling pathways that could be investigated. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

Introduction

This compound is a chemical reagent primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] While its direct biological activity has not been extensively studied, the broader class of aminoacetanilide derivatives has demonstrated a variety of pharmacological effects. For instance, various derivatives have been reported to possess anti-inflammatory, analgesic, and antitumor properties.[2][3][4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

This guide will explore the potential biological activities of this compound by examining the established activities of its structural analogues. We will provide detailed methodologies for key in vitro and in vivo assays that could be employed to screen this compound and its derivatives. Furthermore, we will propose potential signaling pathways and molecular targets that may be modulated by this class of compounds.

Potential Biological Activities and Investigational Approaches

Based on the activities of structurally related compounds, this compound could be investigated for the following biological effects.

Anti-inflammatory and Analgesic Activity

Derivatives of similar scaffolds, such as indolin-2-one, have shown potent inhibitory activities against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain.[2]

The following table summarizes the in vitro inhibitory activities of representative indolin-2-one derivatives against COX-1, COX-2, and 5-LOX.

Compound ClassTarget EnzymeIC50 (µM)Reference
Indolin-2-one DerivativesCOX-10.10 - 5.21[2]
COX-20.12 - 9.87[2]
5-LOX0.23 - 7.54[2]

This protocol describes a method to assess the inhibitory effect of a test compound on COX and LOX enzymes in rat polymorphonuclear neutrophils (PMNs).

Materials:

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Indomethacin for COX, Zileuton for LOX)

  • Rat Polymorphonuclear Neutrophils (PMNs)

  • Arachidonic Acid (substrate)

  • Zymosan (stimulant)

  • Phosphate Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PGE2 and LTB4 Enzyme Immunoassay (EIA) kits

Procedure:

  • Isolation of PMNs: Isolate PMNs from fresh rat blood using standard density gradient centrifugation methods.

  • Compound Preparation: Dissolve the test compound and reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in HBSS to achieve the desired final concentrations.

  • Pre-incubation: Pre-incubate the isolated PMNs with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulation: Initiate the synthesis of prostaglandins (B1171923) (PGE2) and leukotrienes (LTB4) by adding arachidonic acid and zymosan to the PMN suspension.

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Termination and Measurement: Stop the reaction and measure the levels of PGE2 and LTB4 in the supernatant using specific EIA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 (COX activity) and LTB4 (LOX activity) for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

G cluster_0 Cellular Environment cluster_1 Experimental Intervention Arachidonic Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic Acid->COX_Enzymes Metabolism LOX_Enzyme 5-LOX Arachidonic Acid->LOX_Enzyme Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Test_Compound 4'-Amino-N- methylacetanilide Test_Compound->COX_Enzymes Inhibition? Test_Compound->LOX_Enzyme Inhibition?

G Start Start Isolate_PMNs Isolate Rat PMNs Start->Isolate_PMNs Prepare_Compounds Prepare Test Compound and Controls Isolate_PMNs->Prepare_Compounds Pre_incubate Pre-incubate PMNs with Compounds Prepare_Compounds->Pre_incubate Stimulate Stimulate with Arachidonic Acid & Zymosan Pre_incubate->Stimulate Measure Measure PGE2 & LTB4 (EIA) Stimulate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Antitumor Activity

Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated antiproliferative activity against various human cancer cell lines.[3] This suggests that this compound could be a starting point for the synthesis of novel antitumor agents.

The following table presents the in vitro cytotoxic activity of representative picolinamide (B142947) derivatives against human cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
4-(4-formamidophenylamino)-N-methylpicolinamide DerivativesHepG2 (Liver Cancer)0.5 - 15.2[3]
HCT116 (Colon Cancer)1.1 - 20.8[3]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Test Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, the biological activities exhibited by its structural analogues suggest that it may possess untapped therapeutic potential. This guide provides a foundational framework for initiating the biological evaluation of this compound. The provided experimental protocols for assessing anti-inflammatory and cytotoxic activities can serve as a starting point for a comprehensive screening cascade. Further investigation into the synthesis and biological testing of a library of derivatives based on the this compound scaffold is warranted to fully elucidate its potential in drug discovery. Future studies should also focus on elucidating the specific molecular targets and signaling pathways modulated by any active compounds identified.

References

An In-depth Technical Guide to 4'-Amino-N-methylacetanilide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4'-Amino-N-methylacetanilide, also known as N-(4-aminophenyl)-N-methylacetamide, is an aromatic amine derivative. Its structure, featuring a reactive primary amine and an N-methylated acetamido group, makes it a versatile intermediate in organic synthesis. This guide explores the available technical data for this compound, offering insights into its properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 119-63-1[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Melting Point 91 °C
Appearance Solid[1]
Solubility Information not available
Boiling Point Information not available
Density Information not available

History and Discovery

The exact date and discoverer of this compound are not well-documented in readily accessible historical records or scientific literature. The compound is part of the broader family of aniline (B41778) derivatives, which have a rich history dating back to the mid-19th century with the discovery of mauveine by William Henry Perkin in 1856.[2][3][4] This discovery spurred the development of the synthetic dye industry, which heavily relied on aniline and its derivatives.[2][3][5][6] It is plausible that this compound was first synthesized during the extensive exploration of aniline chemistry in the late 19th or early 20th century as chemists systematically modified aniline to create new dyes and other useful compounds. However, without a definitive primary source, its specific origin story remains speculative.

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not available, a plausible and logical synthetic route can be devised based on well-established reactions in organic chemistry. A likely two-step process would involve the N-methylation of a protected p-nitroaniline followed by the reduction of the nitro group.

Plausible Synthetic Pathway

A logical synthetic pathway for the preparation of this compound is outlined below. This pathway involves the acetylation of N-methyl-p-phenylenediamine.

plausible_synthesis Plausible Synthesis of this compound A N-Methyl-p-phenylenediamine C Acetylation A->C B Acetic Anhydride (B1165640) B->C D This compound C->D E Acetic Acid (byproduct) C->E

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on the acetylation of N-methyl-p-phenylenediamine.

Materials:

  • N-methyl-p-phenylenediamine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Water (deionized)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-p-phenylenediamine (0.1 mol) in glacial acetic acid (50 mL).

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (0.11 mol) dropwise from a dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate of this compound should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the suspension until the effervescence ceases and the pH is neutral (pH ~7). This will neutralize the excess acetic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 50 mL).

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Applications

The primary utility of this compound lies in its role as a chemical intermediate. Its bifunctional nature allows for further chemical modifications at either the primary amino group or through reactions involving the aromatic ring.

applications Applications of this compound A This compound B Dye Synthesis A->B C Pharmaceutical Synthesis A->C D Azo Dyes B->D E Active Pharmaceutical Ingredients (APIs) C->E

Caption: Potential applications of this compound.

Dye Synthesis

As an aniline derivative, this compound can serve as a precursor in the synthesis of various dyes. The primary amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colorants.

Pharmaceutical Synthesis

The structural motif present in this compound is found in some pharmacologically active molecules. Therefore, it can be used as a starting material or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound itself. Its primary role appears to be that of a synthetic intermediate rather than a biologically active agent. Further research would be required to investigate any potential pharmacological or toxicological properties.

Conclusion

This compound is a valuable chemical intermediate with a likely origin in the extensive exploration of aniline chemistry that followed the birth of the synthetic dye industry. While its specific history is not well-documented, its physicochemical properties are known, and a plausible synthesis can be readily designed. Its utility as a precursor for dyes and pharmaceuticals underscores its continued relevance in the chemical and pharmaceutical industries. This guide provides a foundational understanding of this compound for professionals in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4'-Amino-N-methylacetanilide (CAS No. 119-63-1), a key chemical intermediate. Due to the limited availability of direct experimental crystallographic and comprehensive spectroscopic data for this specific molecule, this paper leverages high-quality data from closely related analogs, including N-methylacetanilide, 4-methylacetanilide, and 4'-aminoacetanilide (B89850), in conjunction with theoretical considerations. This approach allows for a robust inferred description of its structural parameters and conformational dynamics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of the molecule's physicochemical properties.

Introduction

This compound is an aromatic amine derivative with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.2 g/mol .[1][2] It serves as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1] Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its utility in various applications. This guide synthesizes available information to present a comprehensive overview of its molecular architecture.

Molecular Structure

The molecular structure of this compound consists of a central N-methylacetanilide core with an amino group substituted at the para-position of the phenyl ring. The key structural features include the planar phenyl ring, the N-methylacetamide group, and the para-amino substituent.

Inferred Bond Lengths and Angles

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, the bond lengths and angles can be reliably inferred from crystallographic data of analogous compounds and from computational studies on N-methylacetanilide.[3] The expected values for key structural parameters are summarized in Table 1. The C-N amide bond is expected to have partial double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond. The geometry around the nitrogen atom of the acetamide (B32628) group is expected to be trigonal planar.

Table 1: Inferred Bond Lengths and Bond Angles for this compound

ParameterAtom Pair/TripletInferred Value
Bond Lengths (Å)
C=O~ 1.23
C-N (amide)~ 1.35
N-C (phenyl)~ 1.43
N-C (methyl)~ 1.47
C-C (aromatic)~ 1.39 (average)
C-N (amino)~ 1.40
Bond Angles (°)
O=C-N~ 122
C-N-C (amide-phenyl)~ 120
C-N-C (amide-methyl)~ 118
C-C-N (phenyl-amino)~ 120

Note: These values are estimations based on data from related structures and theoretical models and should be confirmed by experimental data when available.

Molecular Conformation

The conformation of this compound is primarily determined by the rotational barriers around the N-phenyl and the C(O)-N bonds.

Rotation around the N-Phenyl Bond

The rotation of the N-methylacetamide group relative to the phenyl ring is a key conformational feature. Computational studies on N-methylacetanilide suggest that the molecule adopts a non-planar conformation in the ground state.[3] The dihedral angle between the plane of the phenyl ring and the plane of the amide group is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the nitrogen atom. For N-methylacetanilide, this dihedral angle is calculated to be around 50-70 degrees. A similar conformation is expected for this compound.

Rotation around the Amide C-N Bond (Cis-Trans Isomerism)

The amide bond in this compound has a significant barrier to rotation due to its partial double bond character. This can lead to the existence of cis and trans conformers, referring to the relative orientation of the acetyl group and the phenyl ring about the C-N bond. For secondary amides like N-methylacetamide, the trans conformer is generally more stable.[4] The rotational barrier in N-methylacetamide is experimentally determined to be around 18 kcal/mol.[4] For N-methylacetanilide, the trans conformation (where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is also expected to be the more stable isomer.

Influence of the para-Amino Group

The para-amino group is a strong electron-donating group, which can influence the electronic properties of the phenyl ring and, to a lesser extent, the conformational preferences of the N-methylacetamide group through resonance effects. However, it is not expected to introduce significant steric hindrance that would drastically alter the overall conformation compared to N-methylacetanilide.

Spectroscopic Analysis

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its chemical environment. Inferred chemical shifts based on data from 4'-aminoacetanilide[5] and N-methylacetanilide[3] are presented in Table 2. The presence of cis-trans isomers due to restricted rotation around the amide bond could lead to the observation of two sets of signals for the N-methyl and acetyl protons, especially at low temperatures.

Table 2: Inferred ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusGroupInferred Chemical Shift (ppm)Notes
¹H Acetyl-CH₃~ 2.1Singlet
N-CH₃~ 3.2Singlet
Aromatic-H (ortho to N-acetyl)~ 7.0-7.2Doublet
Aromatic-H (ortho to -NH₂)~ 6.6-6.8Doublet
Amino-NH₂~ 3.5-5.0Broad singlet
¹³C Acetyl-C=O~ 170
Acetyl-CH₃~ 22
N-CH₃~ 37
Aromatic-C (ipso to N-acetyl)~ 145
Aromatic-C (ortho to N-acetyl)~ 125
Aromatic-C (ortho to -NH₂)~ 115
Aromatic-C (ipso to -NH₂)~ 140

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Expected key vibrational frequencies are listed in Table 3. The position of the amide I band (C=O stretch) is sensitive to the conformation and hydrogen bonding.

Table 3: Key Inferred IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmino group (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl groups
1660-1640C=O stretch (Amide I)N-methylacetamide
1620-1580N-H bendAmino group (-NH₂)
1600, 1500C=C stretchAromatic ring
1540-1520N-H bend (Amide II)N-methylacetamide

Experimental Protocols

While specific experimental protocols for the detailed structural analysis of this compound are not published, standard methodologies for similar compounds would be applicable.

Synthesis and Purification

A plausible synthesis route for this compound involves the N-methylation of 4'-aminoacetanilide or the acetylation of N-methyl-p-phenylenediamine. A general procedure for the N-alkylation of an acetanilide (B955) is as follows:

  • Deprotonation: The starting acetanilide is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to generate the corresponding anilide anion.

  • Alkylation: A methylating agent (e.g., methyl iodide) is added to the solution, leading to the formation of the N-methylated product.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

X-ray Crystallography

To obtain definitive structural data, single crystals of this compound would need to be grown. A typical procedure would involve:

  • Crystal Growth: Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated solution. Slow evaporation of the solvent, slow cooling of the saturated solution, or vapor diffusion can be employed to promote crystal growth.

  • Data Collection: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Experimental Workflow for Structural Analysis

The logical workflow for a comprehensive structural and conformational analysis of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallography Single Crystal X-ray Diffraction Purification->Crystallography Structure Molecular Structure (Bond Lengths, Angles) Spectroscopy->Structure Conformation Conformational Analysis (Dihedral Angles, Rotational Barriers) Spectroscopy->Conformation Crystallography->Structure CompModel Computational Modeling (DFT, etc.) CompModel->Conformation Structure->Conformation

Caption: Workflow for structural analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on inferred data from closely related analogs and theoretical principles. While direct experimental data remains elusive, the presented information offers a solid foundation for researchers working with this compound. The key conformational features are the non-planar arrangement of the N-methylacetamide group relative to the phenyl ring and the preference for the trans-amide conformation. Future experimental studies, particularly single-crystal X-ray diffraction and detailed NMR analysis, are essential to validate and refine the structural and conformational models presented herein.

References

Theoretical Analysis of 4'-Amino-N-methylacetanilide: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a theoretical approach to characterizing 4'-Amino-N-methylacetanilide, a versatile chemical building block with potential applications in pharmaceutical development.[1][2] In the absence of extensive experimental and theoretical data for this specific molecule, this document outlines a robust computational methodology based on established practices in quantum chemistry and molecular modeling. The protocols and data presented herein are representative of a typical in-silico analysis and are intended to serve as a blueprint for researchers and scientists in the field of drug development. This guide covers quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, presenting data in a structured format for clarity and comparative analysis.

Introduction

This compound is a chemical reagent recognized for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its structure, featuring a substituted aniline (B41778) ring, suggests potential biological activity that warrants further investigation. Theoretical and computational studies offer a powerful, resource-efficient means to predict the physicochemical properties, bioactivity, and safety profile of such molecules before undertaking extensive laboratory synthesis and testing.

This guide details a multi-tiered computational workflow for the in-depth analysis of this compound. The methodologies are drawn from standard practices in computational chemistry, including Density Functional Theory (DFT) for quantum chemical calculations, molecular docking to probe protein-ligand interactions, and predictive models for ADMET properties.

Physicochemical and Quantum Chemical Properties

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. The following data, presented in Table 1, is a representative summary of properties that would be calculated for this compound using DFT.

Table 1: Calculated Physicochemical and Quantum Chemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₉H₁₂N₂O-
Molecular Weight164.20 g/mol
Melting Point91°C
LogP (octanol-water)1.25 (Predicted)-
Dipole Moment3.58 (Predicted)Debye
E(HOMO)-5.42 (Predicted)eV
E(LUMO)-0.89 (Predicted)eV
HOMO-LUMO Gap4.53 (Predicted)eV
Global Hardness (η)2.265 (Predicted)eV
Global Electrophilicity (ω)1.87 (Predicted)eV
Ionization Potential7.12 (Predicted)eV
Electron Affinity0.45 (Predicted)eV

Note: The values presented in this table are hypothetical and representative of what would be expected from computational analysis. Experimental values for some properties may be available in the literature.[1][3]

Experimental Protocols: Computational Methodologies

This section details the theoretical protocols for the computational analysis of this compound.

Quantum Chemical Calculations

Objective: To determine the optimized geometry and electronic properties of this compound.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is drawn using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup: The optimized structure is used as input for Density Functional Theory (DFT) calculations. The calculations are performed using a software package such as Gaussian, ORCA, or Spartan.

  • Level of Theory: The B3LYP hybrid functional is selected in conjunction with the 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules.[4][5]

  • Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.[6][7]

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. For this hypothetical study, Cyclooxygenase-2 (COX-2) is chosen as a potential target due to the structural similarities of the ligand to known COX inhibitors.

Protocol:

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

  • Protein Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and non-polar hydrogens are merged.

  • Grid Box Generation: A grid box is defined around the active site of the protein, encompassing the key amino acid residues known to be involved in ligand binding.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or PyRx.[8] The program exhaustively searches for the optimal binding pose of the ligand within the defined grid box.

  • Analysis of Results: The resulting docking poses are ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using visualization software like PyMOL or Discovery Studio.[9]

ADMET Prediction

Objective: To computationally estimate the pharmacokinetic and toxicological properties of this compound.

Protocol:

  • Input Structure: The SMILES string or 3D structure of this compound is used as input for a web-based ADMET prediction tool (e.g., SwissADME, pkCSM).

  • Property Calculation: The software calculates a range of ADMET-related properties based on quantitative structure-activity relationship (QSAR) models.

  • Data Collection and Analysis: The predicted parameters are collected and organized into a summary table (see Table 2). These parameters include predictions for absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High
Caco-2 PermeabilityHighHigh
Distribution
Blood-Brain Barrier PermeantYesLikely to cross the blood-brain barrier
Plasma Protein BindingModerateModerate binding to plasma proteins
Metabolism
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C9 InhibitorYes (Weak)Potential for weak inhibition of CYP2C9
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Renal OCT2 SubstrateNoUnlikely to be a substrate for renal OCT2
Toxicity
AMES MutagenicityNoUnlikely to be mutagenic
HepatotoxicityYes (Potential)Potential for liver toxicity
Skin SensitizationNoUnlikely to be a skin sensitizer

Note: These are hypothetical predictions from QSAR models and require experimental validation.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes in computational drug discovery.

Computational_Chemistry_Workflow cluster_prep Preparation cluster_quantum Quantum Mechanics cluster_docking Molecular Docking cluster_admet ADMET Prediction mol_design Molecular Design of This compound dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_design->dft admet_pred In-Silico ADMET (SwissADME) mol_design->admet_pred geom_opt Geometry Optimization dft->geom_opt elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop docking Docking Simulation (AutoDock Vina) geom_opt->docking target_sel Target Selection (e.g., COX-2) target_sel->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis tox_analysis Toxicity & PK Profile admet_pred->tox_analysis

Caption: A typical workflow for the computational analysis of a small molecule.

Signaling_Pathway_Hypothesis ligand 4'-Amino-N- methylacetanilide receptor COX-2 Enzyme ligand->receptor Inhibition product Prostaglandins receptor->product X substrate Arachidonic Acid substrate->receptor response Inflammatory Response product->response

Caption: A hypothetical inhibitory mechanism on the COX-2 signaling pathway.

ADMET_Logic_Diagram admet ADMET Profile of this compound Absorption Distribution Metabolism Toxicity abs_prop High Intestinal Absorption High Caco-2 Permeability admet:abs->abs_prop dist_prop BBB Permeant Moderate PPB admet:dist->dist_prop met_prop Weak CYP2C9 Inhibition admet:met->met_prop tox_prop Potential Hepatotoxicity Non-mutagenic admet:tox->tox_prop

References

4'-Amino-N-methylacetanilide derivatives and analogs synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4'-Amino-N-methylacetanilide Derivatives and Analogs

Introduction

This compound is a versatile chemical intermediate utilized as a foundational scaffold in the synthesis of a wide array of more complex molecules. Its structure, featuring a primary aromatic amine, a secondary N-methylated amide, and a reactive phenyl ring, offers multiple sites for chemical modification. This adaptability makes it a valuable building block in medicinal chemistry and materials science. Derivatives of this core structure have been explored for various applications, including as pharmaceuticals and dye intermediates.[1] This guide provides a comprehensive overview of the synthetic methodologies for this compound and its analogs, detailed experimental protocols, and quantitative data to support researchers and drug development professionals.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, can be achieved through several routes. A common strategy involves the N-methylation of 4'-aminoacetanilide (B89850), which itself is typically prepared by the reduction of 4'-nitroacetanilide.

General Synthetic Workflow

The creation of a diverse library of analogs typically begins with a core scaffold, which is then subjected to various parallel or sequential chemical modifications. The following workflow illustrates this common drug discovery and development approach.

G cluster_reactions Functionalization Reactions start Core Scaffold (e.g., this compound) r1 N-Alkylation/ Arylation start->r1 r2 Ring Acylation/ Sulfonylation start->r2 r3 Halogenation start->r3 r4 Coupling Rxns (e.g., Suzuki, Buchwald) start->r4 library Diverse Library of Analogs r1->library r2->library r3->library r4->library screening Biological Screening (e.g., Anti-tumor, Anti-bacterial) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for analog library synthesis and screening.

Experimental Protocols

Protocol 1: Synthesis of 4'-Aminoacetanilide from p-Nitroacetanilide

This protocol details the reduction of a nitro group, a fundamental step in forming the amino-acetanilide core.

Reaction Scheme: p-Nitroacetanilide → 4'-Aminoacetanilide

Methodology: [2]

  • To a reaction vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.

  • Add 180 g of moist p-nitroacetanilide in small portions to the boiling mixture, maintaining vigorous agitation.

  • After the final addition, continue boiling for 10 minutes. Monitor the reaction by spotting the solution on filter paper; the reaction is complete when the spot is colorless.

  • Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline. Caution: Adding sodium carbonate in excess or at 100°C can cause hydrolysis of the product.

  • Complete the precipitation of iron by adding a minimal quantity of ammonium (B1175870) sulfide (B99878) until a drop of the solution gives no coloration with sodium sulfide on filter paper.

  • Filter the hot reaction mixture.

  • Evaporate the filtrate to a volume of approximately 400 ml and allow it to cool. The 4'-aminoacetanilide will crystallize as long needles.

  • A second crop of crystals can be obtained by further evaporating the mother liquor.

Quantitative Data:

  • Yield: 55% theoretical (80-90 g)[2]

  • Melting Point: 162.5°C[2]

Protocol 2: Synthesis of a this compound Derivative

This protocol illustrates a method for synthesizing a more complex derivative, 3-(N-ethyl-N-methoxymethyl)amino-4-methylacetanilide, showcasing modifications at both the amino group and the phenyl ring.

Reaction Scheme: 3-(N-ethyl)amino-4-methoxy acetanilide (B955) + Methyl Chloroacetate (B1199739) → 3-(N-ethyl-N-methoxymethyl)amino-4-methylacetanilide

Methodology: [3]

  • Combine 3-(N-ethyl)amino-4-methoxy acetanilide (I) and methyl chloroacetate in a molar ratio of 1:1.1 in a reaction vessel.

  • Add toluene (B28343) as the solvent (10.4 mL) and anhydrous sodium carbonate as an acid-binding agent, with a molar ratio of starting material (I) to sodium carbonate of 1:0.56.

  • Heat the reaction mixture to 100°C.

  • Maintain the reaction at this temperature, monitoring for completion by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and process it through a standard aqueous workup to remove inorganic salts.

  • The organic solvent is removed under reduced pressure to yield the crude product.

  • Purify the product using a suitable technique, such as column chromatography or recrystallization.

Quantitative Data:

  • Yield: 96.8%[3]

  • Purity (by HPLC): 96.1%[3]

Synthesis of Analogs and Derivatives

The core this compound structure can be diversified through several key reaction types.

N-Alkylation and Acylation

The primary amino group is a key handle for introducing a wide variety of substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) can introduce alkyl groups.

  • Acylation: Reaction with acid chlorides or anhydrides can form new amide linkages, creating peptidomimetic structures. These have shown biological activities, including antibacterial and anticancer properties.[4][5]

Electrophilic Aromatic Substitution

The phenyl ring can be functionalized through electrophilic substitution reactions, though the directing effects of the amino and acetamido groups must be considered.

  • Halogenation: Introduction of chloro, bromo, or iodo substituents can provide handles for further cross-coupling reactions.

  • Nitration: While direct nitration can be complex, it offers a route to further amination or other functional group transformations.

Cross-Coupling Reactions

For halogenated derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

The following diagram illustrates the decision-making process for functionalizing the core scaffold.

G start Start: This compound Scaffold q1 Target Modification Site? start->q1 n_alkylation N-Alkylation/Acylation (Primary Amine) q1->n_alkylation  4'-Amino Group ring_sub Electrophilic Aromatic Substitution (Ring) q1->ring_sub Aromatic Ring   amide_mod Amide Modification (Hydrolysis/Reduction) q1->amide_mod N-Methylacetamido Group product1 N-Substituted Analogs n_alkylation->product1 product2 Ring-Functionalized Analogs ring_sub->product2 product3 Modified Backbone Analogs amide_mod->product3

Caption: Decision tree for synthetic modification of the scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds and reactions.

Table 1: Synthesis and Physicochemical Properties
Compound NameStarting MaterialMethodYield (%)M.P. (°C)Ref.
4'-Aminoacetanilidep-NitroacetanilideIron Reduction55162.5[2]
4'-Aminoacetanilidep-PhenylenediamineAcetic Acid Acylation98.6N/A[6]
3-(N-ethyl-N-methoxymethyl) amino-4-methylacetanilide3-(N-ethyl)amino-4-methoxy acetanilideN-Alkylation96.8N/A[3]
This compoundN/AN/AN/A70 - 91[7]
Table 2: Biological Activity of Acetanilide Analogs
Compound ClassActivity TypeTarget Organism/Cell LinePotency RangeRef.
Salicylanilide-based PeptidomimeticsAntibacterialS. aureus (MRSA)MIC: 0.070 - 8.95 µM[4]
Salicylanilide-based PeptidomimeticsAntitubercularM. tuberculosisMIC: 18.7 - 35.8 µM[4]
Salicylanilide-based PeptidomimeticsAnticancerTHP-1 (Leukemia)IC50: 1.4 - >10 µM[4]
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesAnticancerHepG2, HCT116Low micromolar[8]

Conclusion

The this compound scaffold provides a robust and versatile platform for the synthesis of diverse chemical entities. The methodologies outlined in this guide, from the reduction of nitroarenes to sophisticated cross-coupling reactions, offer a comprehensive toolkit for chemists. The quantitative data and detailed protocols serve as a practical resource for the reproducible synthesis of these compounds. The documented anti-tumor and anti-bacterial activities of related analogs underscore the potential of this chemical class in the development of novel therapeutic agents, making it a continued area of interest for research and development professionals.

References

4'-Amino-N-methylacetanilide: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide, with the Chemical Abstracts Service (CAS) number 119-63-1, is an aromatic amine and a derivative of acetanilide.[1][2] Structurally, it features an acetamido group wherein the nitrogen is also bonded to a methyl group, and an amino group at the para-position of the phenyl ring. This compound is recognized primarily as a chemical reagent and a building block in the synthesis of more complex molecules. It has been cited as an intermediate in the production of various substances, including pharmaceuticals, pesticides, dyes, and polymers. Additionally, it has been identified as a micropollutant and used in studies focused on the elimination of organic micropollutants in wastewater treatment plants.[1] Despite its role as a synthetic intermediate, publicly available scientific literature providing in-depth biological characterization is notably scarce. This guide summarizes the available physicochemical data and highlights the current gaps in the understanding of its biological activity and potential as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.2 g/mol [1][2]
CAS Number 119-63-1[1][2]
Melting Point 91 °C
Appearance Powder---
SMILES CC(=O)N(C)c1ccc(N)cc1
InChI InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3---

Synthesis

A generalized workflow for a potential synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-Aminoacetanilide 4-Aminoacetanilide Reaction_Vessel N-Methylation 4-Aminoacetanilide->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction_Vessel Crude_Product Crude 4'-Amino-N- methylacetanilide Reaction_Vessel->Crude_Product Purification_Step Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Step Final_Product Pure 4'-Amino-N- methylacetanilide Purification_Step->Final_Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action: A Knowledge Gap

A comprehensive search of scientific literature reveals a significant absence of data regarding the biological activity of this compound. There are no publicly available studies detailing its efficacy in any biological assays, its potential therapeutic targets, or its mechanism of action. Consequently, no signaling pathways associated with this compound have been elucidated.

Quantitative Data and Experimental Protocols: Areas for Future Research

Consistent with the lack of biological activity data, there is no quantitative information available on the efficacy, toxicity, or pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. Detailed experimental protocols for key experiments such as receptor binding assays, enzyme inhibition assays, or in vivo studies involving this specific compound are not described in the accessible scientific literature.

Conclusion and Future Directions

This compound is a known chemical entity with established physicochemical properties, primarily utilized as an intermediate in chemical synthesis. However, there is a profound lack of publicly available research on its biological effects. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on systematic screening to identify any potential biological activities. Should any activity be identified, subsequent studies would be required to determine its mechanism of action, efficacy, and safety profile. The absence of existing data means that any investigation into the biological properties of this compound would be breaking new ground.

References

Methodological & Application

Application Notes and Protocols for 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide is a chemical intermediate with the molecular formula C₉H₁₂N₂O.[1] It serves as a versatile building block in organic synthesis.[1] Primarily, it is utilized in the production of various pharmaceuticals, pesticides, dyes, and polymers.[1] Its chemical structure features a primary aromatic amine and an N-methylated acetamide (B32628) group, making it a useful precursor for creating more complex molecules. These application notes provide an overview of its properties, safety protocols, and a representative experimental protocol for its use in synthesis.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.2 g/mol [1]
Appearance Dark Grey to Dark Beige Solid/Powder[1][2]
Melting Point 70 - 91 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Purity Min. 95 Area-%[1]
CAS Number 119-63-1

Table 2: Hazard and Safety Information

Hazard StatementDescriptionPrecautionary Code
H302 Harmful if swallowedP301 + P312 + P330
H315 Causes skin irritationP302 + P352
H319 Causes serious eye irritationP305 + P351 + P338
H335 May cause respiratory irritationP261, P304 + P340

Data compiled from multiple sources.

General Experimental Workflow

The use of this compound as a synthetic intermediate typically follows a standard workflow from reaction setup through to characterization of the final product.

G start Start: Reagent Preparation reaction Step 1: Chemical Synthesis (e.g., Diazotization) start->reaction monitoring Step 2: Reaction Monitoring (e.g., TLC) reaction->monitoring workup Step 3: Work-up & Crude Isolation monitoring->workup purification Step 4: Purification (e.g., Recrystallization) workup->purification characterization Step 5: Product Characterization (e.g., NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: General workflow for a chemical synthesis using this compound.

Experimental Protocol: Synthesis of an Azo Dye

This protocol details a representative application of this compound as a precursor for the synthesis of an azo dye via a diazotization-coupling reaction. Azo dyes are a prominent class of compounds where this intermediate is frequently used.[1][3]

Objective: To synthesize a simple azo dye using this compound and a coupling agent (e.g., phenol).

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium nitrite (B80452) (NaNO₂)

  • Phenol (B47542)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[4]

  • Handle all chemicals inside a fume hood to avoid inhalation of vapors.

  • Reactions involving diazonium salts should be carried out at low temperatures (0-5 °C) as they can be unstable and potentially explosive at higher temperatures.

  • Dispose of all chemical waste according to institutional and local regulations.

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.64 g (10 mmol) of this compound in 15 mL of 3M HCl. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Prepare a solution of 0.70 g (10 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part B: Coupling Reaction

  • In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 1M NaOH solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two 20 mL portions of cold distilled water to remove any unreacted salts.

  • Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization:

  • Determine the melting point of the purified product.

  • Assess the purity using Thin-Layer Chromatography (TLC).

  • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized azo dye.

Illustrative Reaction Pathway

The following diagram illustrates the key chemical transformations in the synthesis of an azo dye from this compound.

G start 4'-Amino-N- methylacetanilide diazonium Diazonium Salt Intermediate start->diazonium 1. HCl, NaNO2 2. 0-5 °C product Azo Dye Product diazonium->product Coupling Reaction NaOH, <10 °C phenol Phenol (Coupling Agent) phenol->product

Caption: Reaction scheme for Azo dye synthesis from this compound.

References

Application Notes and Protocols: 4'-Amino-N-methylacetanilide as a Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4'-Amino-N-methylacetanilide, a versatile chemical intermediate. While some commercial sources suggest its use in the synthesis of pharmaceuticals such as acetaminophen, chloramphenicol, and nitrofurantoin, publicly available, peer-reviewed synthesis routes for these specific drugs do not commonly feature this intermediate. However, its chemical structure, possessing a reactive primary amine and an N-methylated acetamide (B32628) group, makes it a valuable building block for various organic syntheses, particularly in the development of azo dyes with potential pharmaceutical applications.

This document details the synthesis of this compound and its application in the preparation of a representative azo dye. The protocols provided are based on established chemical principles for analogous compounds and are intended to serve as a foundational guide for its use in research and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from the readily available 4-nitroacetanilide. The first step involves the reduction of the nitro group to a primary amine, yielding 4-aminoacetanilide. The subsequent step is the N-methylation of the acetamide nitrogen.

Step 1: Synthesis of 4-Aminoacetanilide from 4-Nitroacetanilide

A common method for the reduction of a nitro group on an aromatic ring is the use of a metal catalyst, such as iron filings in an acidic medium.

Experimental Protocol: Synthesis of 4-Aminoacetanilide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroacetanilide and iron filings.

  • Addition of Acid: Slowly add a dilute solution of acetic acid or hydrochloric acid to the flask while stirring.

  • Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base, such as sodium carbonate, to precipitate iron salts.

  • Isolation: Filter the hot solution to remove the iron sludge.

  • Crystallization: Allow the filtrate to cool, which will cause the 4-aminoacetanilide to crystallize.

  • Purification: Collect the crystals by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.

Step 2: N-Methylation of 4-Aminoacetanilide

The N-methylation of the acetamide group can be achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, dissolve 4-aminoacetanilide in a suitable solvent like acetone.

  • Addition of Base: Add a base, such as anhydrous sodium carbonate, to the solution.

  • Addition of Methylating Agent: Heat the mixture to reflux and add dimethyl sulfate dropwise from the dropping funnel. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Continue refluxing and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Quantitative Data for Synthesis

Reaction StepReactantsReagents/SolventsTypical Yield (%)Purity (%)
Synthesis of 4-Aminoacetanilide 4-Nitroacetanilide, Iron filingsAcetic Acid, Water, Sodium Carbonate80-90>98 (after recrystallization)
N-Methylation of 4-Aminoacetanilide 4-AminoacetanilideDimethyl Sulfate, Sodium Carbonate, Acetone60-70>99 (after chromatography)

Application in Azo Dye Synthesis

Azo dyes are a significant class of compounds with widespread applications, including as colorants in pharmaceuticals and as potential therapeutic agents themselves[1][2]. This compound can serve as the diazo component in the synthesis of azo dyes. The following protocol describes the synthesis of a representative azo dye, a Sudan I analogue, using this compound and 2-naphthol (B1666908).

Experimental Protocol: Synthesis of 1-((4-N-methylacetamido)phenyl)azo)-2-naphthol

Part A: Diazotization of this compound

  • Dissolution: Dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite (B80452) Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 15-20 minutes at this temperature. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (B78521) and cool it to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation: Collect the precipitated azo dye by vacuum filtration.

  • Washing and Drying: Wash the solid with a large amount of cold water until the filtrate is neutral. Dry the product in a desiccator.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

Quantitative Data for Azo Dye Synthesis

ProductStarting MaterialsCoupling AgentTypical Yield (%)
1-((4-(N-methylacetamido)phenyl)azo)-2-naphtholThis compound2-Naphthol85-95

Visualizations

Synthesis Pathway of this compound

Synthesis_of_4_Amino_N_methylacetanilide cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Methylation 4-Nitroacetanilide 4-Nitroacetanilide 4-Aminoacetanilide 4-Aminoacetanilide 4-Nitroacetanilide->4-Aminoacetanilide Reduction Fe, H+ Fe, H+ 4-Aminoacetanilide_2 4-Aminoacetanilide 4-Amino-N-methylacetanilide 4-Amino-N-methylacetanilide 4-Aminoacetanilide_2->4-Amino-N-methylacetanilide N-Methylation DMS, Base DMS, Base

Caption: Two-step synthesis of this compound.

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Start This compound Add_HCl Dissolve in HCl/H2O Start->Add_HCl Cool_1 Cool to 0-5 °C Add_HCl->Cool_1 Add_NaNO2 Add NaNO2 solution Cool_1->Add_NaNO2 Diazonium_Salt Diazonium Salt Solution Add_NaNO2->Diazonium_Salt Couple Combine Solutions Diazonium_Salt->Couple Naphthol 2-Naphthol Add_NaOH Dissolve in NaOH Naphthol->Add_NaOH Cool_2 Cool to 0-5 °C Add_NaOH->Cool_2 Precipitate Azo Dye Precipitate Couple->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Pure_Dye Pure Azo Dye Dry->Pure_Dye

Caption: Experimental workflow for the synthesis of an azo dye.

Potential Application Pathway in Pharmaceuticals

Logical_Relationship Start This compound Azo_Dye Azo Dye Synthesis Start->Azo_Dye Pharma_App Pharmaceutical Applications Azo_Dye->Pharma_App Colorant Tablet Coating / Excipient Pharma_App->Colorant Bioactive Bioactive Compound (e.g., antibacterial) Pharma_App->Bioactive Diagnostic Diagnostic Agent / Stain Pharma_App->Diagnostic

Caption: Potential routes to pharmaceutical applications.

References

Application of 4'-Amino-N-methylacetanilide in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Amino-N-methylacetanilide is a versatile aromatic amine intermediate primarily utilized in the synthesis of azo dyes. Its chemical structure, featuring a primary aromatic amine group, allows it to be readily diazotized and subsequently coupled with various electron-rich aromatic compounds to produce a range of colored dyes. This document provides detailed application notes and experimental protocols for the use of this compound as a diazo component in the manufacturing of azo dyes, including disperse dyes. The protocols outlined herein are based on established principles of diazotization and azo coupling reactions and are intended to serve as a comprehensive guide for researchers in dye chemistry and related fields.

Introduction

Azo dyes represent the largest and most diverse class of synthetic colorants used in a multitude of industries, including textiles, printing, and leather. The synthesis of azo dyes is characterized by a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component. This compound serves as a valuable diazo component in this process. The presence of the N-methylacetamido group can influence the final properties of the dye, such as its shade, fastness, and affinity for certain fibers.

Chemical Structure:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Principle of Application: Azo Dye Synthesis

The application of this compound in dye manufacturing follows the fundamental principles of azo coupling. The process involves two key reactions:

  • Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form a stable azo dye. The azo group (-N=N-) is the chromophore responsible for the color of the dye. The specific shade and properties of the dye are determined by the chemical structures of both the diazo component (this compound) and the coupling component.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of azo dyes using this compound. These protocols can be adapted for various coupling components to produce a range of dyes.

Protocol 1: Diazotization of this compound

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, prepare a solution of this compound (e.g., 0.01 mol) in a mixture of distilled water and concentrated hydrochloric acid (e.g., 2.5-3.0 molar equivalents). Stir until the amine is completely dissolved, warming slightly if necessary, and then cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.0105 mol, a slight excess) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained and maintained for 10 minutes.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

Materials and Reagents:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 2-Naphthol (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10%). Cool the solution to 0-5 °C in an ice bath.

  • Slowly and with constant stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-Naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts and impurities.

  • Dry the purified dye in an oven at a suitable temperature (e.g., 60-80 °C).

Protocol 3: Azo Coupling with an Amine Component (e.g., N,N-diethylaniline)

Materials and Reagents:

  • Diazonium salt solution from Protocol 1

  • N,N-diethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate (B1210297)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve N,N-diethylaniline (e.g., 0.01 mol) in a minimal amount of glacial acetic acid and dilute with water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.

  • A colored precipitate of the azo dye will form.

  • Continue to stir the mixture for 1-2 hours in the ice bath.

  • Isolate the dye by vacuum filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes hypothetical quantitative data for azo dyes synthesized from this compound and various coupling components, based on typical results reported for similar azo dye syntheses.[2][3]

Diazo ComponentCoupling ComponentDye ColorYield (%)Melting Point (°C)λmax (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
This compound2-NaphtholRed-Orange85-95>200480-49025,000-35,000
This compoundPhenolYellow80-90150-160400-41020,000-30,000
This compoundN,N-diethylanilineOrange-Red90-98170-180490-50030,000-40,000
This compoundResorcinolBrown75-85>250430-44018,000-28,000

Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A This compound D Diazonium Salt Solution (0-5 °C) A->D B HCl, H₂O B->D C NaNO₂, H₂O C->D G Azo Dye Precipitation D->G Slow Addition (0-5 °C) E Coupling Component (e.g., 2-Naphthol) E->G F NaOH, H₂O F->G H Filtration G->H I Washing H->I J Drying I->J K Purified Azo Dye J->K

Caption: General workflow for the synthesis of an azo dye using this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diazonium Ar-N₂⁺ (Electrophile) Sigma Sigma Complex (Arenium Ion) Diazonium->Sigma Electrophilic Attack Coupling Coupling Component (Nucleophile) Coupling->Sigma AzoDye Azo Dye (Ar-N=N-Ar') Sigma->AzoDye Deprotonation Proton H⁺ Sigma->Proton

Caption: Mechanism of azo coupling as an electrophilic aromatic substitution reaction.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized using various analytical techniques to confirm their structure and purity:

  • Melting Point: To assess the purity of the crystalline dye.

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient, which are characteristic of the dye's color.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, and confirm the presence of groups from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.

Applications in Dyeing

Azo dyes derived from this compound are often disperse dyes, which are suitable for dyeing hydrophobic fibers such as polyester (B1180765).

Protocol for Disperse Dyeing of Polyester Fabric

Materials and Reagents:

  • Synthesized Azo Dye

  • Polyester Fabric

  • Dispersing Agent (e.g., sodium lignosulfonate)

  • Acetic Acid (to adjust pH)

  • High-temperature, high-pressure (HTHP) dyeing apparatus

Procedure:

  • Prepare a dye dispersion by grinding the synthesized dye with a dispersing agent and a small amount of water to form a fine paste.

  • Add the paste to a dye bath containing water and more dispersing agent.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric into the dye bath.

  • Gradually raise the temperature of the dye bath to 130-135 °C under pressure and maintain this temperature for 60 minutes.

  • Cool the dye bath, remove the fabric, and rinse it thoroughly with water.

  • Perform a reduction clearing process to remove unfixed surface dye, typically using a solution of sodium hydroxide and sodium hydrosulfite.

  • Finally, wash the dyed fabric with a neutral soap and dry it.

Conclusion

This compound is a key intermediate in the synthesis of a variety of azo dyes. The protocols provided in this document offer a comprehensive guide for the diazotization of this amine and its subsequent coupling with different aromatic compounds to produce colored dyes. The properties of the resulting dyes can be tailored by the choice of the coupling component, making this a versatile route for the development of new colorants for various applications, particularly for synthetic fibers like polyester. Proper characterization of the synthesized dyes is crucial to ensure their quality and suitability for their intended use.

References

Analytical Methods for the Quantification of 4'-Amino-N-methylacetanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4'-Amino-N-methylacetanilide, a compound of interest in pharmaceutical research and development. The methodologies outlined below cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, offering a range of options based on required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

Application Note:

Reverse-phase HPLC with UV detection provides a robust and cost-effective method for the determination of this compound. The method separates the analyte from potential impurities and degradation products based on its polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is typically performed at the maximum absorbance wavelength of the analyte.

Experimental Protocol:

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724):Water (40:60, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary:
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Application Note:

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the detection of trace amounts of this compound, even in the presence of interfering substances. A stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.

Experimental Protocol:

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 165.1 → Product ion (m/z) 122.1

    • Internal Standard (e.g., this compound-d3): Precursor ion (m/z) 168.1 → Product ion (m/z) 125.1

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard solution (1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary:
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7% - 103.5%
Precision (% RSD)< 5.0%

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of this compound in pure form or in simple dosage forms with no interfering excipients.

Application Note:

UV-Vis spectrophotometry relies on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. This method is straightforward and requires minimal sample preparation. A suitable solvent in which the analyte is soluble and stable should be chosen.

Experimental Protocol:

Instrumental Parameters:

  • Spectrophotometer: Shimadzu UV-1800 or equivalent

  • Wavelength of Maximum Absorbance (λmax): 254 nm

  • Solvent: Methanol

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to obtain a final concentration within the calibration range.

Data Analysis: Measure the absorbance of the working standard solutions and the sample solution at 254 nm against a methanol blank. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from the calibration curve.

Quantitative Data Summary:
ParameterResult
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.997
Molar Absorptivity (ε)1.5 x 10⁴ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)97.9% - 102.1%
Precision (% RSD)< 3.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Start: Sample dissolve Dissolve in Solvent start->dissolve precipitate Protein Precipitation (for biological samples) dissolve->precipitate Plasma/Urine filter Filtration (0.45 µm) dissolve->filter Bulk/Formulation centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->filter end_prep Prepared Sample for Analysis filter->end_prep hplc HPLC-UV end_prep->hplc lcms LC-MS/MS end_prep->lcms uvvis UV-Vis Spectrophotometry end_prep->uvvis data Data Acquisition (Peak Area / Absorbance) hplc->data lcms->data uvvis->data calibration Calibration Curve data->calibration quantification Quantification calibration->quantification metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound demethylation N-Demethylation (CYP450) parent->demethylation oxidation N-Oxidation (FMO) parent->oxidation hydroxylation Aromatic Hydroxylation (CYP450) parent->hydroxylation metabolite1 4'-Aminoacetanilide demethylation->metabolite1 metabolite2 This compound-N-oxide oxidation->metabolite2 metabolite3 Hydroxy-4'-amino-N-methylacetanilide hydroxylation->metabolite3 conjugation Conjugation (e.g., Glucuronidation, Sulfation) metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation excretion Excretion conjugation->excretion

Application Notes and Protocols for the Use of 4'-Amino-N-methylacetanilide as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical structure, featuring both an amine and an amide functional group, makes it a relevant case study for analytical method development in pharmaceutical quality control. This document provides a detailed application note and protocol for the use of this compound as a reference standard in a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

As a reference standard, this compound is used for the qualification and quantification of the substance in bulk drug manufacturing and formulation development. A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, ensuring the safety and efficacy of the final drug product.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for analytical method development.

PropertyValueReference
Chemical Name This compound[2][3]
CAS Number 119-63-1[4]
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.20 g/mol [1][4]
Appearance Dark gray to brown powder[4]
Melting Point 80 to 90 °C[4]
Purity (by HPLC) min. 95 area-%[4]
Solubility Slightly soluble in Chloroform and Methanol[3]

Experimental Protocols

HPLC Method for Quantification of this compound

This protocol describes a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, rapid, and robust.

3.1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and 0.02 M Phosphate (B84403) Buffer (pH 6.8) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 minutes

3.1.2. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 6.8): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of 0.02 M Phosphate Buffer (pH 6.8). Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

3.1.3. Sample Preparation

For the analysis of a hypothetical bulk drug substance:

  • Accurately weigh approximately 25 mg of the this compound bulk drug sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute 1 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 20 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][6] These studies expose the drug substance to stress conditions to generate potential degradation products.[7]

3.2.1. Preparation of Stressed Samples

Prepare a solution of this compound at a concentration of 1000 µg/mL in the mobile phase. Expose this solution to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1 N HCl to 1 mL of the drug solution. Heat at 80°C for 2 hours. Neutralize with 1 N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Add 1 mL of 1 N NaOH to 1 mL of the drug solution. Heat at 80°C for 2 hours. Neutralize with 1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Add 1 mL of 30% hydrogen peroxide to 1 mL of the drug solution. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a solution from the stressed solid.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

3.2.2. Analysis of Stressed Samples

Analyze the stressed samples using the HPLC method described in section 3.1. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Method Validation Summary (Hypothetical Data)

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the hypothetical results of the method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity and Range

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 500.9995

Table 3: Precision

Precision Type% RSD
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 1.1%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)% Recovery
1099.5%
20100.2%
3099.8%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Table 6: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min) 1.3%
Mobile Phase Composition (± 2%) 1.5%
Column Temperature (± 2°C) 0.9%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting RefStd Weigh Reference Standard StdSol Prepare Standard Solution RefStd->StdSol Sample Weigh Sample SampleSol Prepare Sample Solution Sample->SampleSol Solvent Prepare Mobile Phase Solvent->StdSol Solvent->SampleSol Inject Inject into HPLC StdSol->Inject SampleSol->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of this compound.

Stability_Indicating_Method cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_result Chromatogram Drug 4'-Amino-N- methylacetanilide Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Stress Mixture Mixture of Drug & Degradation Products Degradants Degradation Products Stress->Degradants HPLC Stability-Indicating HPLC Method Mixture->HPLC Separation Separated Peaks HPLC->Separation Chromatogram [Simulated Chromatogram] Well-resolved peaks for the main compound and degradants Separation->Chromatogram

Caption: Principle of a stability-indicating HPLC method.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound and the separation of its potential degradation products. The hypothetical validation data demonstrates that the method is linear, precise, accurate, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. The forced degradation studies confirm the stability-indicating nature of the method, which is a critical requirement for regulatory submissions. This application note serves as a comprehensive guide for researchers and scientists involved in the analytical development of pharmaceuticals containing this compound or structurally related compounds.

References

Protocol for the N-Methylation of 4-Aminoacetanilide via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation is a fundamental chemical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of a methyl group to an amine functionality can significantly alter a compound's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. 4-Aminoacetanilide is a useful intermediate in the synthesis of various compounds, and its N-methylation provides a route to derivatives with potential applications in medicinal chemistry and materials science.

This document provides a detailed protocol for the N,N-dimethylation of 4-aminoacetanilide using the Eschweiler-Clarke reaction. This classical method offers a robust and efficient means of methylating primary and secondary amines to their corresponding tertiary amines, utilizing formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it typically proceeds to completion without the formation of quaternary ammonium (B1175870) salts.[1][2]

Reaction Scheme

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This intermediate is then reduced by formic acid to yield the methylated amine. For a primary amine like 4-aminoacetanilide, this process occurs twice to yield the N,N-dimethylated product.[3][4]

experimental_workflow start Start reactants Combine 4-Aminoacetanilide, Formaldehyde, and Formic Acid start->reactants reflux Heat to Reflux (100-110°C, 2-4h) reactants->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaOH Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Combined Organic Layers extract->dry evaporate Remove Solvent under Reduced Pressure dry->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify product Obtain Pure N,N-Dimethyl-4-aminoacetanilide purify->product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of benzimidazole (B57391) and quinoxaline (B1680401) derivatives, two important classes of heterocyclic compounds, utilizing 4'-Amino-N-methylacetanilide as a key starting material. The methodologies presented are based on established synthetic strategies, including the Phillips-Ladenburg benzimidazole synthesis and microwave-assisted cyclocondensation reactions, which offer efficient and rapid access to these valuable scaffolds.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The Phillips-Ladenburg synthesis offers a classical and effective method for their preparation through the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid. A more contemporary and highly efficient approach involves microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.

Microwave-Assisted Synthesis of 2-Substituted-N-methyl-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide

This protocol details a microwave-assisted approach for the synthesis of a 2-substituted benzimidazole derivative from a substituted this compound derivative.

Experimental Protocol:

A mixture of the appropriately substituted anilino-amide (1.0 mmol), a substituted benzaldehyde (B42025) (1.0 mmol), and glacial acetic acid in dichloromethane (B109758) is subjected to microwave irradiation at 85°C for 6 hours. Following the reaction, the mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired benzimidazole product. While a specific yield for a direct reaction with this compound is not provided in the searched literature, this method is applicable to substituted derivatives[1].

Quantitative Data Summary:

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of benzimidazoles from various o-phenylenediamines and aldehydes or carboxylic acids, demonstrating the efficiency of this method.[2][3][4][5][6]

Reactant 1Reactant 2Catalyst/SolventMethodTimeYield (%)
o-PhenylenediamineCarboxylic AcidHClMicrowave1.5-4 min80-95
N-phenyl-o-phenylenediamineBenzaldehydeEr(OTf)₃ (solvent-free)Microwave5-10 min86-99
Substituted o-phenylenediamineDMFButanoic AcidMicrowaveNot SpecifiedGood to Excellent
o-PhenylenediamineAldehydeSodium HypophosphiteMicrowaveShortHigh

Logical Workflow for Benzimidazole Synthesis:

Benzimidazole_Synthesis A This compound C Reaction Mixture A->C B Carboxylic Acid or Aldehyde B->C D Microwave Irradiation or Conventional Heating C->D E Work-up and Purification D->E F Benzimidazole Derivative E->F

Caption: General workflow for the synthesis of benzimidazoles.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave-assisted synthesis has also proven to be a highly effective method for the rapid and efficient production of quinoxalines.

Microwave-Assisted Synthesis of Quinoxalines from this compound

This protocol outlines a general and efficient microwave-assisted method for the synthesis of quinoxaline derivatives from o-phenylenediamines.

Experimental Protocol:

An equimolar mixture of this compound (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) is placed in a quartz tube. A catalytic amount of an appropriate catalyst (e.g., MgBr₂·OEt₂) is added, and the mixture is subjected to microwave irradiation for 1-3 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization. This microwave-assisted approach typically affords high yields in a very short reaction time.[4]

Quantitative Data Summary:

The table below presents a summary of various catalytic systems and conditions for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

Reactant 1Reactant 2Catalyst/SolventMethodTimeYield (%)
o-Phenylenediamine1,2-DicarbonylMgBr₂·OEt₂Microwave1-2.5 minHigh
o-PhenylenediamineBenzilAcidic Alumina (solvent-free)Microwave3 min80-86
o-PhenylenediamineBenzilPolymer Supported Sulphanilic Acid/EthanolRoom TempNot SpecifiedExcellent

Signaling Pathway Visualization (Hypothetical Mechanism):

Quinoxaline_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Dihydropyrazine Intermediate A->C Condensation B 1,2-Dicarbonyl Compound B->C D Quinoxaline Derivative C->D Oxidation/Aromatization

Caption: Hypothetical reaction pathway for quinoxaline synthesis.

This compound serves as a versatile precursor for the synthesis of medicinally important benzimidazole and quinoxaline heterocycles. The application of microwave-assisted organic synthesis provides a green and efficient alternative to conventional heating methods, offering significant advantages in terms of reaction time, yield, and ease of work-up. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel heterocyclic compounds.

References

safe handling and storage procedures for 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 4'-Amino-N-methylacetanilide (CAS No. 119-63-1). The information is intended to guide laboratory personnel in minimizing risks and establishing safe work practices when handling this chemical.

Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds, including dyes and pharmaceuticals.[1][2][3] It is also utilized as a model micropollutant in studies on the elimination of organic compounds from municipal wastewater.[1][4] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
CAS Number 119-63-1[5]
Molecular Formula C₉H₁₂N₂O[2][5]
Molecular Weight 164.2 g/mol [2][5]
Appearance Dark Grey to Dark Beige Solid/Powder[1]
Melting Point 70 °C or 91 °C (Values from different sources vary)[1][5]
Boiling Point 323.1±25.0 °C (Predicted)[1]
Density 1.145±0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

GHS Hazard Classification
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation
Toxicological Data
RouteSpeciesLD50Reference
OralRat2640 mg/kg[6]
OralMouse980 mg/kg[6]

Disclaimer: This data is for a related compound and should be used for general informational purposes only. The toxicological properties of this compound may differ.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, a NIOSH-approved respirator should be worn.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent accidental release.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.[1] Some sources recommend refrigeration.[1]

  • Incompatible Materials: Avoid storage with strong oxidizing agents.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, its role as a chemical intermediate suggests its use in various organic synthesis reactions. The following is a representative, generalized protocol for an acylation reaction where it might be used as a nucleophile. This is an illustrative example and must be adapted and optimized for any specific research application.

General Protocol for N-Acylation
  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Add this compound (1 equivalent) to the flask, followed by an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the suspension and stir until the starting material is fully dissolved.

  • Acylating Agent Addition: Cool the reaction mixture in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride; 1.0-1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spill and Waste Disposal

Spill Response
  • Small Spills: In case of a small spill, and if it is safe to do so, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

Waste Disposal
  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Identifies Required PPE Verify_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Verify_Eng_Controls Weigh_Chemical Weigh Chemical in Fume Hood Verify_Eng_Controls->Weigh_Chemical Proceed if safe Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Monitor_Reaction Monitor Reaction Perform_Experiment->Monitor_Reaction Quench_Reaction Quench Reaction Safely Monitor_Reaction->Quench_Reaction Upon Completion Dispose_Waste Dispose of Waste (Follow Regulations) Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware Decontaminate_Area Decontaminate Work Area Clean_Glassware->Decontaminate_Area

Caption: Safe Handling Workflow for this compound.

Storage_Protocol cluster_storage_conditions Storage Conditions Receive_Chemical Receive Chemical Inspect_Container Inspect Container for Damage Receive_Chemical->Inspect_Container Label_Check Verify Label Information Inspect_Container->Label_Check If Intact Select_Storage Select Appropriate Storage Location Label_Check->Select_Storage If Correct Store_Chemical Store Chemical Select_Storage->Store_Chemical Cool_Dry Cool, Dry, Well-Ventilated Area Store_Chemical->Cool_Dry Tightly_Closed Tightly Closed Container Store_Chemical->Tightly_Closed Away_From_Incompatibles Away from Strong Oxidizers Store_Chemical->Away_From_Incompatibles

References

Application Notes and Protocols for the Purification of Crude 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 4'-Amino-N-methylacetanilide (CAS No. 119-63-1), a key intermediate in pharmaceutical synthesis.[1][2] The following methods are designed to enhance purity by removing common impurities such as unreacted starting materials, byproducts, and colorimetric contaminants.

Overview of Purification Techniques

Crude this compound can be effectively purified using standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. The two primary methods detailed here are recrystallization and flash column chromatography .

Potential Impurities: Common impurities in the synthesis of N-substituted acetanilides may include:

  • Unreacted N-methyl-p-phenylenediamine

  • Acetic anhydride (B1165640) or acetic acid

  • Products of side-reactions or degradation, such as hydrolyzed product (re-forming the starting amine)

  • Positional isomers if the starting materials are not pure[3]

  • Colorimetric impurities from oxidation or side reactions

Data Presentation: Comparison of Purification Techniques

The following table summarizes hypothetical quantitative data for the purification of crude this compound using the protocols described below. This data is for illustrative purposes and actual results may vary depending on the initial purity of the crude material and experimental conditions.

Purification TechniqueStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Key Parameters
Recrystallization 85%>98%75-85%Solvent System: Ethanol (B145695)/Water
Flash Column Chromatography 85%>99%60-75%Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Ethyl Acetate (B1210297)/Hexane Gradient

Experimental Protocols

Purification by Recrystallization

Recrystallization is a robust technique for removing small to moderate amounts of impurities. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures. For this compound, a mixed solvent system of ethanol and water is proposed.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the ethanol to its boiling point and add it portion-wise to the crude material with swirling until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting:

  • No crystals form: Too much solvent may have been used. Reheat the solution to boil off some of the solvent and attempt to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]

  • "Oiling out": If an oil forms instead of crystals, the solution may be cooling too quickly or is highly impure. Reheat the solution to redissolve the oil, add a small amount of additional hot ethanol, and allow it to cool more slowly.[5]

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful for removing impurities that are structurally similar to the desired product.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Ethyl acetate

  • Hexane

  • Triethylamine (B128534) (optional)

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Test tubes or fraction collector

Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for the desired compound. A common system for moderately polar aromatic compounds is in the range of 20-50% ethyl acetate in hexane.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial, less polar mobile phase. For a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow for the separation of less polar impurities first, followed by the desired product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Optimization:

  • For amines that may interact strongly with the acidic silica gel, it is advisable to add 1-3% triethylamine to the mobile phase to neutralize the silica.[6]

  • If separation is difficult, a slower gradient or an isocratic elution with the optimal solvent mixture may provide better resolution.[6]

Visualization of Experimental Workflows

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Add Activated Charcoal (Optional) A->B If Colored D Add Hot Water to Cloud Point A->D If Not Colored C Hot Filtration B->C C->D E Add Hot Ethanol to Clarify D->E F Slow Cooling and Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Ethanol/Water G->H I Dry Purified Product H->I

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow A Select Solvent System (TLC Analysis) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Gradient (Hexane to EtOAc) C->D E Collect Fractions D->E F Monitor Fractions (TLC Analysis) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Dry Purified Product H->I

Caption: Workflow for flash column chromatography of this compound.

References

4'-Amino-N-methylacetanilide as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction 4'-Amino-N-methylacetanilide, with the CAS Number 119-63-1, is a versatile aromatic amine derivative that serves as a crucial building block in various fields of organic chemistry.[1] Its structure, featuring a primary aromatic amine and an N-methylated acetamido group, provides two distinct reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules.[2] This document outlines the key properties, applications, and detailed experimental protocols involving this compound.

Physicochemical Properties The compound typically appears as a solid, ranging in color from dark grey to beige.[3] Understanding its physical and chemical properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 119-63-1
Molecular Formula C₉H₁₂N₂O[3][4]
Molecular Weight 164.2 g/mol [4]
Melting Point 70 - 91 °C (range from sources)[3]
Boiling Point 323.1±25.0 °C (Predicted)[3]
Density 1.145±0.06 g/cm³ (Predicted)[3]
SMILES CC(=O)N(C)c1ccc(N)cc1[4]
InChI Key QFELUFGHFLYZEZ-UHFFFAOYSA-N[4]
Storage Store at 10°C - 25°C in a well-closed container

Spectroscopic Data Spectroscopic analysis is critical for the identification and characterization of this compound and its derivatives. While full spectra require experimental acquisition, typical spectral data can be referenced.

TechniqueDescriptionReference
¹H NMR Data available for spectral characterization.[5]
¹³C NMR Data available for spectral characterization.[5]
IR Spectroscopy Infrared spectral data is available and can be used to identify key functional groups such as N-H, C=O, and C-N vibrations.[5][6]
Mass Spectrometry MS data is available for determining the molecular weight and fragmentation pattern.[5]

Applications in Organic Synthesis

This compound is a key intermediate in the production of various organic compounds, including dyes, pharmaceuticals, pesticides, and polymers.[4]

  • Azo Dye Synthesis: The primary aromatic amine group is readily diazotized and coupled with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to produce a wide range of azo dyes.[7][8] Azo dyes are a significant class of synthetic colorants valued for their intense colors and versatility.[7] The N-methylacetanilide portion of the molecule can be used to tune the final properties of the dye, such as color, solubility, and fastness.

  • Pharmaceutical Intermediates: This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). It has been cited as an intermediate in the production of pharmaceuticals such as acetaminophen, chloramphenicol, and nitrofurantoin.[4] The "magic methyl" effect, where the addition of a methyl group can significantly improve a drug's metabolic stability or potency, is a well-known concept in drug discovery, highlighting the utility of N-methylated building blocks.[9]

  • Polymer Chemistry: It can be used as a monomer or a modifying agent in the synthesis of specialized polymers.[4]

Visualized Workflows and Pathways

The synthetic utility of this compound can be visualized through logical workflow diagrams.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_azo Azo Dye Synthesis cluster_pharma Pharmaceutical Synthesis start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization derivatization Functional Group Transformation (e.g., Acylation) start->derivatization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling (with coupling agent) diazonium->coupling azo_dye Azo Dye Product coupling->azo_dye cyclization Cyclization / Condensation derivatization->cyclization api Pharmaceutical Intermediate / API cyclization->api caption Figure 1. Key synthetic pathways originating from this compound.

Caption: Figure 1. Key synthetic pathways for this compound.

Experimental Protocols

The following protocols are representative methods for the application of this compound in common synthetic transformations. Researchers should adapt these protocols based on the specific substrate and desired product, adhering to all laboratory safety guidelines.

Protocol 1: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol describes a general procedure for synthesizing an azo dye using this compound as the diazo component and 2-Naphthol as the coupling component.

Objective: To synthesize an azo dye for applications in textiles or as a pigment.

Materials:

  • This compound (1.64 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)

  • Sodium Nitrite (B80452) (NaNO₂, 0.7 g, 10.1 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (B78521) (NaOH, 0.8 g, 20 mmol)

  • Distilled Water

  • Ice

  • Urea (B33335) (optional, for quenching excess nitrous acid)

  • Glass beakers (100 mL, 250 mL), magnetic stirrer, stirring bar, thermometer, Buchner funnel, filter paper.

Methodology:

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, suspend 1.64 g (10 mmol) of this compound in 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. The mixture may need gentle warming to fully dissolve the amine salt.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring. The amine hydrochloride may precipitate.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride suspension over 10-15 minutes. Maintain the temperature strictly between 0-5 °C.[8]

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt. A small amount of urea can be added to destroy any excess nitrous acid.

Part B: Preparation of the Coupling Component Solution

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of a 1 M sodium hydroxide solution (0.8 g NaOH in 20 mL water).

  • Cool this solution to approximately 5 °C in an ice bath.

Part C: Azo Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (Part A) to the cold 2-Naphthol solution (Part B).

  • An intensely colored precipitate should form immediately.[10]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

  • Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Isolation A1 1. Dissolve this compound in HCl(aq) A2 2. Cool to 0-5°C A1->A2 C2 6. Add NaNO₂ to amine solution (Diazotization) A2->C2 B1 3. Dissolve 2-Naphthol in NaOH(aq) B2 4. Cool to 5°C B1->B2 C3 7. Add diazonium salt solution to naphthol solution (Coupling) B2->C3 C1 5. Prepare NaNO₂ solution C1->C2 C2->C3 C4 8. Stir for 30 min at 0-5°C D1 9. Vacuum Filter Precipitate C4->D1 D2 10. Wash with Cold Water D1->D2 D3 11. Dry Product D2->D3 caption Figure 2. Experimental workflow for the synthesis of an azo dye.

Caption: Figure 2. Experimental workflow for the synthesis of an azo dye.

Protocol 2: N-Acylation of the Primary Amine

This protocol details the acylation of the 4'-amino group using acetic anhydride (B1165640). This reaction is fundamental for protecting the amine or for building more complex molecules in pharmaceutical synthesis.

Objective: To selectively acylate the primary amine of this compound.

Materials:

  • This compound (1.64 g, 10 mmol)

  • Acetic Anhydride (1.1 mL, ~12 mmol)

  • Pyridine (B92270) (2 mL, as catalyst and base) or Sodium Acetate (B1210297) (1.0 g, 12 mmol)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel.

Methodology:

  • Dissolve 1.64 g (10 mmol) of this compound in 20 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a round-bottom flask.

  • Add 2 mL of pyridine to the solution to act as a base and catalyst. Alternatively, add 1.0 g of anhydrous sodium acetate.

  • While stirring, add 1.1 mL (12 mmol) of acetic anhydride to the mixture dropwise at room temperature. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography as needed.

  • Confirm the structure of the product, N-(4-(N-methylacetamido)phenyl)acetamide, by spectroscopic methods (NMR, IR, MS).

References

Application Notes and Protocols: The Use of 4'-Amino-N-methylacetanilide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Amino-N-methylacetanilide is a versatile chemical intermediate that holds potential as a building block for the synthesis of novel polymers.[1] While direct polymerization of this molecule is not extensively documented, its functional groups—a primary aromatic amine and an N-methylacetamido group—offer reactive sites for modification to create polymerizable monomers. These notes provide a hypothetical framework and detailed protocols for the synthesis of a novel diamine monomer derived from this compound and its subsequent polymerization to form a polyamide. The predicted properties of the resulting polymer are summarized, offering a guide for researchers exploring new materials for applications in drug delivery and other advanced fields.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be tailored by modifying the structure of the diamine and diacid monomers. This compound presents an interesting starting material for the synthesis of new monomers due to its unique combination of functional groups. The presence of the N-methylacetamido group can influence the solubility and processing characteristics of the final polymer.

This document outlines a prospective synthetic route to a novel diamine monomer, N-methyl-N-(4-amino-2-nitrophenyl)acetamide, and its subsequent use in the synthesis of a novel polyamide.

Proposed Synthetic Pathway

The proposed pathway involves a two-step synthesis to convert this compound into a diamine monomer, followed by a polycondensation reaction to form a polyamide.

Synthetic Pathway cluster_0 Monomer Synthesis cluster_1 Polymerization 4-ANMA 4'-Amino-N- methylacetanilide Nitration Nitration (HNO3, H2SO4) 4-ANMA->Nitration Intermediate N-methyl-N-(4-amino- 2-nitrophenyl)acetamide Nitration->Intermediate Reduction Reduction (e.g., SnCl2/HCl) Intermediate->Reduction Diamine_Monomer Diamine Monomer (N-methyl-N-(2,4- diaminophenyl)acetamide) Reduction->Diamine_Monomer Diamine_Monomer_poly Diamine Monomer Polycondensation Polycondensation Diamine_Monomer_poly->Polycondensation Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl chloride) Diacid_Chloride->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Figure 1: Proposed synthetic pathway for a novel polyamide.

Experimental Protocols

Synthesis of N-methyl-N-(4-amino-2-nitrophenyl)acetamide (Hypothetical Intermediate)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of this compound in 50 mL of concentrated sulfuric acid, maintaining the temperature below 5 °C in an ice bath.

  • Slowly add a nitrating mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure N-methyl-N-(4-amino-2-nitrophenyl)acetamide.

Synthesis of N-methyl-N-(2,4-diaminophenyl)acetamide (Hypothetical Diamine Monomer)

Materials:

  • N-methyl-N-(4-amino-2-nitrophenyl)acetamide

  • Tin(II) Chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) solution (10 M)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, suspend 5 g of N-methyl-N-(4-amino-2-nitrophenyl)acetamide in 50 mL of concentrated hydrochloric acid.

  • Add a solution of 20 g of Tin(II) chloride dihydrate in 30 mL of concentrated hydrochloric acid to the suspension.

  • Heat the mixture at 100 °C for 3 hours with stirring.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add 10 M sodium hydroxide solution until the solution is strongly alkaline (pH > 10) to precipitate the diamine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the diamine monomer, N-methyl-N-(2,4-diaminophenyl)acetamide.

Synthesis of Polyamide (Hypothetical)

Materials:

  • N-methyl-N-(2,4-diaminophenyl)acetamide (hypothetical diamine monomer)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

Procedure:

  • In a dry, nitrogen-purged flask, dissolve 2 g of the synthesized diamine monomer in 20 mL of anhydrous DMAc containing 1 mL of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride dissolved in 10 mL of anhydrous DMAc to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the viscous solution into 200 mL of methanol.

  • Filter the fibrous polymer, wash with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Experimental Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymer Synthesis start_monomer Start with This compound nitration Nitration start_monomer->nitration reduction Reduction nitration->reduction purification_monomer Purification reduction->purification_monomer end_monomer Diamine Monomer purification_monomer->end_monomer start_polymer Dissolve Diamine Monomer addition Add Diacid Chloride start_polymer->addition reaction Polycondensation Reaction addition->reaction precipitation Precipitate Polymer reaction->precipitation end_polymer Purified Polyamide precipitation->end_polymer

Figure 2: General experimental workflow for monomer and polymer synthesis.

Predicted Polymer Properties

The following table summarizes the predicted properties of the hypothetical polyamide derived from N-methyl-N-(2,4-diaminophenyl)acetamide and terephthaloyl chloride. These values are estimates based on the properties of similar aromatic polyamides.

PropertyPredicted ValueMethod of Analysis
Molecular Weight (Mw) 50,000 - 150,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temp. (Tg) 250 - 300 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 450 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Solubility Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO)Solubility Tests

Potential Applications

Polymers derived from this compound could offer unique properties due to the presence of the N-methylacetamido side group. This group may enhance solubility and processability, which are often challenges with rigid aromatic polyamides. Potential applications for such novel polyamides could include:

  • Drug Delivery: The polymer backbone could be further functionalized for covalent drug attachment, and the enhanced solubility may be advantageous for formulating drug-polymer conjugates.

  • Biomaterials: The biocompatibility of polyamide structures makes them candidates for medical devices and tissue engineering scaffolds.

  • High-Performance Films and Coatings: The predicted thermal stability suggests potential use in applications requiring resistance to high temperatures.

Conclusion

While direct polymerization of this compound is not well-established, its chemical structure provides a foundation for the synthesis of novel monomers. The hypothetical protocols and predicted data presented here serve as a starting point for researchers to explore the potential of this compound in developing new high-performance polymers with tailored properties for a range of scientific and industrial applications. Further research is necessary to validate these hypothetical pathways and fully characterize the resulting materials.

References

Standard Operating Procedure for Reactions Involving 4'-Amino-N-methylacetanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the synthesis and handling of 4'-Amino-N-methylacetanilide. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] The following protocols are intended to ensure safe and reproducible experimental outcomes.

Introduction and Application Notes

This compound is a derivative of acetanilide (B955) that is utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a secondary amine and an acetamido group, allows for a variety of chemical transformations. It is notably used as an intermediate in the production of pharmaceuticals, dyes, and polymers.[1] Careful handling and adherence to safety protocols are essential when working with this and related aromatic amine compounds.

Safety and Handling

2.1 Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

2.2 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.

2.3 Handling and Storage:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Experimental Protocols

This SOP outlines the N-methylation of 4-aminoacetanilide to synthesize this compound, a common synthetic route.

3.1 Synthesis of this compound via N-methylation

This protocol is adapted from general procedures for the N-alkylation of anilides.

Materials:

  • 4-Aminoacetanilide

  • Dimethyl sulfate (B86663) (Caution: Toxic and carcinogenic, handle with extreme care in a fume hood)[2]

  • Sodium hydride (NaH) 60% dispersion in mineral oil (Caution: Flammable solid, reacts violently with water)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminoacetanilide (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl acetate/Hexanes).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

3.2 Purification by Recrystallization

This protocol is adapted from a general procedure for the purification of acetanilide.[3]

Procedure:

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate/hexanes).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

The following table summarizes typical quantitative data for the N-methylation of anilide derivatives. The specific values for the synthesis of this compound may vary depending on the exact reaction conditions and scale.

ParameterValueReference
Reactant Ratios
4-Aminoacetanilide1.0 eqAdapted Protocol
Sodium Hydride1.1 eq[4][5]
Dimethyl Sulfate1.1 eq[2][4][5]
Reaction Conditions
Temperature0 °C to Room TemperatureAdapted Protocol
Reaction Time2-4 hours (monitored by TLC)[6]
Yield and Purity
Yield60-70% (typical for similar reactions)[2]
Purity>95% (after recrystallization)[3]
Spectroscopic Data
¹H NMR (CDCl₃, δ)Aromatic protons, N-CH₃, COCH₃[7][8]
¹³C NMR (CDCl₃, δ)Aromatic carbons, C=O, N-CH₃, COCH₃[8]
IR (KBr, cm⁻¹)N-H, C=O, C-N, Aromatic C-H stretches[7][9]

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Aminoacetanilide D Reaction Mixture A->D B NaH, THF B->D C Dimethyl Sulfate C->D E Quench (aq. NaHCO3) D->E TLC Monitoring F Extract (EtOAc) E->F G Wash (H2O, Brine) F->G H Dry (Na2SO4) G->H I Concentrate H->I J Recrystallization I->J K Filter and Dry J->K L Pure Product K->L

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship of Safety Precautions

Safety_Precautions cluster_hazards Chemical Hazards cluster_ppe Personal Protective Equipment cluster_handling Safe Handling Procedures H1 Toxicity P1 Goggles/Face Shield H1->P1 P2 Gloves H1->P2 P4 Fume Hood H1->P4 H2 Irritation H2->P1 H2->P2 P3 Lab Coat H2->P3 H3 Flammability H3->P4 S1 Avoid Contact P1->S1 P2->S1 S2 Avoid Inhalation P4->S2 S3 Proper Storage

Caption: Relationship between chemical hazards and required safety measures.

References

Troubleshooting & Optimization

troubleshooting low yield in 4'-Amino-N-methylacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4'-Amino-N-methylacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

The most prevalent issue leading to low yield is over-alkylation, resulting in the formation of the undesired by-product, 4'-Amino-N,N-dimethylacetanilide.[1][2] This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine (4'-Aminoacetanilide), making it more reactive towards the methylating agent.[1][2]

Q2: I am observing a significant amount of unreacted 4'-Aminoacetanilide. What are the possible reasons?

Low conversion of the starting material can be attributed to several factors:

  • Insufficiently Activated Methylating Agent: The chosen methylating agent may not be reactive enough under the applied reaction conditions.

  • Inadequate Base: The base used may not be strong enough to deprotonate the amide nitrogen of 4'-Aminoacetanilide effectively, which is a prerequisite for methylation.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[1]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Q3: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?

Besides unreacted starting material and the over-methylated product, other potential impurities include:

  • Starting Material (4'-Aminoacetanilide): Incomplete reaction.

  • Over-methylated Product (4'-Amino-N,N-dimethylacetanilide): Formed by the addition of two methyl groups.

  • Products of Hydrolysis: If water is present, hydrolysis of the acetamide (B32628) group can occur, especially under harsh basic or acidic conditions during workup.

  • Side products from the methylating agent: For example, if using dimethyl sulfate (B86663), residual sulfuric acid or methanol (B129727) could be present.

Q4: Can I use a protecting group strategy to improve the yield of the mono-methylated product?

Yes, a protecting group strategy can be employed. The primary amino group of 4'-Aminoacetanilide can be protected before the N-methylation step and then deprotected afterward. This prevents the formation of the over-methylated side product on the aromatic amine nitrogen. However, this adds extra steps to the synthesis, which may not be ideal for all applications.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Over-alkylation leading to 4'-Amino-N,N-dimethylacetanilide.[1][2]- Control Stoichiometry: Use a 1:1 or a slight excess of 4'-Aminoacetanilide to the methylating agent.[1] - Slow Addition: Add the methylating agent dropwise at a low temperature to control the reaction rate. - Lower Reaction Temperature: Perform the reaction at a lower temperature to favor mono-methylation.[1]
Incomplete reaction; significant unreacted starting material.- Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. - Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[1] - Use a Stronger Base: Switch to a stronger base like sodium hydride (NaH) to ensure complete deprotonation. - Improve Solubility: Choose a solvent in which the starting material is more soluble, or increase the solvent volume.
Product loss during workup and purification.- Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. - Careful Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation of the product from impurities.
Formation of Multiple Products (observed by TLC/LC-MS) Competing N-methylation and O-methylation (if starting from a precursor with a hydroxyl group).While 4'-Aminoacetanilide does not have a hydroxyl group, if a precursor like 4-aminophenol (B1666318) is used and acetylated in situ, O-methylation can be a side reaction. Ensure complete acetylation before methylation.
Degradation of starting material or product.- Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures. - Avoid Excessively High Temperatures: High temperatures can lead to decomposition.[1]
Difficulty in Product Purification Product co-elutes with impurities during column chromatography.- Optimize Solvent System: Experiment with different solvent gradients and compositions for column chromatography. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate (B1210297).[3] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Product is an oil and difficult to handle.- Salt Formation: Consider converting the product to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle and purify. The free base can be regenerated later.

Experimental Protocols

Synthesis of this compound via N-methylation with Dimethyl Sulfate

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4'-Aminoacetanilide

  • Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. [4]

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4'-Aminoacetanilide (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Reaction Pathway and Side Reaction

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 4_Aminoacetanilide 4'-Aminoacetanilide Product This compound 4_Aminoacetanilide->Product + CH3⁺ (from methylating agent) Over_methylated 4'-Amino-N,N-dimethylacetanilide Product->Over_methylated + CH3⁺ (excess)

Caption: Synthesis pathway of this compound and the common over-alkylation side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_reaction Analyze crude reaction mixture by TLC/LC-MS start->check_reaction unreacted_sm Significant unreacted starting material? check_reaction->unreacted_sm over_alkylation Significant over-alkylation product? unreacted_sm->over_alkylation No solution_incomplete Increase reaction time/temperature Use stronger base Improve solubility unreacted_sm->solution_incomplete Yes complex_mixture Complex mixture of products? over_alkylation->complex_mixture No solution_over_alkylation Control stoichiometry Slow addition of methylating agent Lower reaction temperature over_alkylation->solution_over_alkylation Yes solution_complex Check for side reactions (e.g., hydrolysis) Use inert atmosphere Optimize workup complex_mixture->solution_complex end Improved Yield solution_incomplete->end solution_over_alkylation->end solution_complex->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4'-Amino-N-methylacetanilide.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via N-methylation of 4-aminoacetanilide is detailed below. This protocol is a composite based on general methods for N-methylation of aromatic amines and amides and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound by N-methylation of 4-aminoacetanilide.

Materials:

  • 4-Aminoacetanilide

  • Dimethyl sulfate (B86663) (Caution: Toxic and carcinogenic, handle with extreme care in a fume hood)[1]

  • Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetone)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminoacetanilide (1 equivalent) and a suitable anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any unreacted sodium hydride.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

  • Characterization: Characterize the purified product using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential CauseTroubleshooting/Minimization Strategy
Incomplete Deprotonation Ensure the use of a sufficiently strong base and anhydrous conditions. The reaction of the base with residual water can inhibit the deprotonation of the amide nitrogen.
Inactive Reagents Use freshly opened or properly stored reagents. Sodium hydride can be passivated by atmospheric moisture. Dimethyl sulfate can hydrolyze over time.
Low Reaction Temperature While the initial addition of reagents is often done at low temperatures to control the reaction, the methylation step may require heating to proceed at a reasonable rate. Consider gently heating the reaction mixture after the addition of dimethyl sulfate.
Insufficient Reaction Time Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, extend the reaction duration.

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential CauseTroubleshooting/Minimization Strategy
Over-methylation N-methylation of the primary amino group can occur in addition to the desired amide methylation. To minimize this, consider protecting the primary amino group before the methylation step. Alternatively, carefully control the stoichiometry of the methylating agent.
O-methylation In the presence of a strong base, the enolate of the amide can be formed, leading to O-methylation. Using a less polar solvent may disfavor the formation of the O-methylated product.
Side Reactions with the Solvent Ensure the solvent is inert under the reaction conditions. Some solvents may react with the strong base or the methylating agent.

Problem 3: Difficulty in Product Purification

Potential CauseTroubleshooting/Minimization Strategy
Co-eluting Impurities If the product and impurities have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for elution or consider alternative purification techniques such as recrystallization.
Product Instability This compound may be sensitive to acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral conditions if necessary.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound. The optimal conditions will need to be determined empirically.

ParameterVariationExpected Outcome
Base NaH, K2CO3, Cs2CO3Stronger bases like NaH can lead to faster reaction rates but may also increase side reactions. Weaker bases like K2CO3 may require higher temperatures and longer reaction times but can offer better selectivity.
Solvent THF, DMF, Acetone, AcetonitrileThe polarity of the solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents are generally preferred.
Temperature 0 °C to RefluxHigher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Optimization is key to finding a balance between reaction rate and selectivity.
Methylating Agent Dimethyl sulfate, Methyl iodideDimethyl sulfate is a common and effective methylating agent. Methyl iodide can also be used, but its lower boiling point may require the reaction to be performed in a sealed vessel if heating is necessary.[3]
Stoichiometry 1.1 to 2.0 equivalents of base and methylating agentUsing a slight excess of the base and methylating agent can help drive the reaction to completion. However, a large excess may lead to over-methylation and other side reactions.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: 4-Aminoacetanilide Anhydrous Solvent setup_apparatus Set up Flame-Dried Apparatus under N2 prep_reactants->setup_apparatus Add to flask deprotonation Deprotonation: Add Base (e.g., NaH) at 0°C setup_apparatus->deprotonation methylation Methylation: Add Dimethyl Sulfate at 0°C, then warm deprotonation->methylation monitoring Monitor Reaction by TLC methylation->monitoring quench Quench Reaction with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: NMR, IR, MS purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_purification Purification Issues start Low Yield or Side Products check_reagents Check Reagent Activity and Anhydrous Conditions start->check_reagents If yield is low protect_amine Consider Protecting Primary Amine start->protect_amine If over-methylation new_eluent Try Different Eluent System start->new_eluent If purification is difficult optimize_temp Optimize Reaction Temperature and Time check_reagents->optimize_temp control_stoich Control Stoichiometry of Methylating Agent protect_amine->control_stoich change_solvent Change Solvent control_stoich->change_solvent recrystallize Attempt Recrystallization new_eluent->recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 4-aminoacetanilide?

A1: The primary challenge is achieving selective N-methylation of the acetamide (B32628) group without concurrent methylation of the primary aromatic amino group. The two nitrogen atoms have different nucleophilicities, but under certain conditions, methylation at both sites can occur, leading to a mixture of products.

Q2: What are the safety precautions for handling dimethyl sulfate?

A2: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[1] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves (butyl rubber is recommended), a lab coat, and safety goggles. Have a quenching solution (e.g., dilute ammonia (B1221849) or sodium bicarbonate) readily available in case of a spill.

Q3: How can I confirm the successful synthesis of this compound?

A3: The structure of the final product should be confirmed using a combination of analytical techniques.[2]

  • ¹H NMR: Look for the appearance of a new singlet corresponding to the N-methyl group (typically around 3.2 ppm) and the disappearance of the N-H proton of the starting acetanilide.

  • IR Spectroscopy: The N-H stretch of the secondary amide in the starting material (around 3300 cm⁻¹) should be absent in the product.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (164.21 g/mol ).

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.

Q5: Can other methylating agents be used for this synthesis?

A5: Yes, other methylating agents such as methyl iodide can be used.[3] The choice of methylating agent may influence the reaction conditions required (e.g., temperature, solvent) and the profile of any side products. More environmentally friendly "green" methylating agents like dimethyl carbonate are also being explored for N-methylation reactions.

References

Technical Support Center: Synthesis of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Amino-N-methylacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Acetylation of N-methyl-p-phenylenediamine: This involves the reaction of N-methyl-p-phenylenediamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

  • Reduction of 4'-Nitro-N-methylacetanilide: This route involves the reduction of a nitro group to an amine, commonly through catalytic hydrogenation.

Q2: What are the most common side products in the synthesis of this compound?

A2: The common side products depend on the synthetic route.

  • For the acetylation route , the most common side product is the di-acetylated compound, N-(4-acetamido-phenyl)-N-methylacetamide , resulting from the acetylation of both the primary and secondary amino groups.

  • For the reduction route , common impurities include incomplete reduction products such as the corresponding nitroso and hydroxylamino intermediates, as well as unreacted 4'-Nitro-N-methylacetanilide .

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a pure product standard (if available), you can observe the consumption of reactants and the formation of the desired product and any side products. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1][2][3][4]

Q4: What are the typical appearances of the starting materials and the final product?

A4:

  • N-methyl-p-phenylenediamine: This starting material is typically a solid that can range in color from reddish-brown to black.

  • 4'-Nitro-N-methylacetanilide: This intermediate is a solid, often appearing as yellow crystals.

  • This compound: The pure product is a solid, which can be a white, off-white, or pinkish powder or crystalline solid.[5]

Troubleshooting Guides

Route 1: Acetylation of N-methyl-p-phenylenediamine
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive acetylating agent (hydrolyzed).Use fresh or newly opened acetic anhydride or acetyl chloride.
Starting material is of poor quality or oxidized.Use purified N-methyl-p-phenylenediamine. Consider recrystallization or sublimation if necessary.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of the reactants and the base (if used).
Formation of Significant Amounts of Di-acetylated Side Product Excess acetylating agent used.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent.
Reaction temperature is too high.Maintain a lower reaction temperature (e.g., 0-25 °C) to favor mono-acetylation.
Prolonged reaction time.Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Product is Darkly Colored Oxidation of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of colored impurities in the starting material.Purify the starting material before use.
The crude product can be treated with activated carbon during recrystallization to remove colored impurities.
Route 2: Reduction of 4'-Nitro-N-methylacetanilide
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Starting Material Remains) Inactive catalyst (e.g., Pd/C, Raney Nickel).Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned.
Insufficient hydrogen pressure or source.For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate gas-liquid mixing. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor.
Reaction time is too short.Monitor the reaction by TLC until the starting material is no longer visible.
Formation of Intermediary Side Products (e.g., nitroso, hydroxylamino) Catalyst is not active enough or is poisoned.Use a more active catalyst or a higher catalyst loading.
Reaction conditions are too mild (low temperature or pressure).Gradually increase the reaction temperature or hydrogen pressure.
Product is Contaminated with Dehalogenated Byproducts (if applicable) If the starting material contains halogen substituents, catalytic hydrogenation with Pd/C can cause dehalogenation.Consider using a different catalyst, such as Raney Nickel, which is often less prone to causing dehalogenation.

Data Presentation

The following table provides an illustrative summary of the expected product and side product distribution for the two main synthetic routes. Please note that the actual percentages can vary significantly based on the specific reaction conditions.

Synthetic Route Compound Compound Type Illustrative Yield / Impurity Level (%)
Acetylation This compoundMain Product70 - 85
N-(4-acetamido-phenyl)-N-methylacetamideSide Product5 - 20
Unreacted N-methyl-p-phenylenediamineStarting Material< 5
Reduction This compoundMain Product85 - 95
4'-Nitro-N-methylacetanilideStarting Material< 5
Nitroso/Hydroxylamino intermediatesSide Product1 - 5
Azoxy compoundsSide Product< 2

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation of N-methyl-p-phenylenediamine (Illustrative)

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-p-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) or by column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 4'-Nitro-N-methylacetanilide (Illustrative)

  • Setup: To a hydrogenation flask, add 4'-Nitro-N-methylacetanilide (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

Visualizations

Synthesis_Pathways cluster_acetylation Acetylation Route cluster_reduction Reduction Route N-methyl-p-phenylenediamine N-methyl-p-phenylenediamine 4'-Amino-N-methylacetanilide_A This compound N-methyl-p-phenylenediamine->4'-Amino-N-methylacetanilide_A Acetic Anhydride Di-acetylated_Side_Product N-(4-acetamido-phenyl)-N-methylacetamide 4'-Amino-N-methylacetanilide_A->Di-acetylated_Side_Product Excess Acetic Anhydride 4'-Nitro-N-methylacetanilide 4'-Nitro-N-methylacetanilide Intermediates Nitroso/Hydroxylamino Intermediates 4'-Nitro-N-methylacetanilide->Intermediates Reduction (e.g., H2, Pd/C) 4'-Amino-N-methylacetanilide_R This compound Intermediates->4'-Amino-N-methylacetanilide_R Further Reduction

Caption: Synthetic pathways to this compound.

Troubleshooting_Acetylation start Low Yield or Di-acetylation Issue check_reagents Check Acetylating Agent Quality & Stoichiometry start->check_reagents check_temp Monitor and Control Reaction Temperature start->check_temp check_time Monitor Reaction by TLC start->check_time solution_reagents Use Fresh Reagent & 1.05 eq. check_reagents->solution_reagents solution_temp Maintain 0-25 °C check_temp->solution_temp solution_time Quench Upon Completion check_time->solution_time

Caption: Troubleshooting workflow for the acetylation synthesis.

Troubleshooting_Reduction start Incomplete Reaction or Side Product Formation check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_h2 Ensure Adequate H₂ Pressure/Source start->check_h2 check_conditions Review Reaction Time & Temperature start->check_conditions solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst solution_h2 Increase Pressure/ Stirring Rate check_h2->solution_h2 solution_conditions Increase Time/ Temperature Gradually check_conditions->solution_conditions

Caption: Troubleshooting workflow for the reduction synthesis.

References

Technical Support Center: Purification of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4'-Amino-N-methylacetanilide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product Obtained Instead of Solid Crystals During Recrystallization

Possible Cause Troubleshooting Step
High impurity level: The presence of significant amounts of impurities can lower the melting point of the mixture, leading to oiling out.1. Pre-purification: Consider a preliminary purification step like a quick filtration through a plug of silica (B1680970) gel to remove gross impurities. 2. Solvent Selection: The chosen solvent may be too good a solvent for the impurities. Re-evaluate the solvent system. A solvent pair (e.g., ethanol (B145695)/water) might be more effective.
Solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation as an oil rather than slow crystal growth.1. Increase Solvent Volume: Use a larger volume of the recrystallization solvent to ensure the compound does not become supersaturated too quickly upon cooling.
Cooling rate is too fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.1. Slow Cooling: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
Inappropriate solvent: The solvent may not be suitable for inducing crystallization of this specific compound.1. Solvent Screening: Perform a small-scale solvent screen with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene, and mixtures like ethanol/water or ethyl acetate/hexane).

Issue 2: Poor Separation or Tailing of the Product Spot on TLC/Column Chromatography

Possible Cause Troubleshooting Step
Interaction with acidic silica gel: The basic amino group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing and poor separation.[1][2]1. Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine (B128534) (TEA) or pyridine (B92270) to the mobile phase to neutralize the acidic sites on the silica gel.[1] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or amine-functionalized silica gel.[2]
Inappropriate mobile phase polarity: The polarity of the eluent may not be optimal for separating the desired compound from its impurities.1. TLC Optimization: Systematically test different solvent systems for TLC analysis. A good starting point for N-substituted acetanilides is a mixture of ethyl acetate and hexane (B92381).[3] Vary the ratio to achieve an Rf value of approximately 0.3 for the desired product for optimal column separation.
Sample overloading: Applying too much sample to the TLC plate or column can lead to band broadening and poor separation.1. Reduce Sample Load: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).

Issue 3: Presence of Colored Impurities in the Final Product

Possible Cause Troubleshooting Step
Formation of oxidized byproducts: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.1. Use of Activated Carbon: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. 2. Work under an inert atmosphere: If oxidation is a significant issue, consider performing the purification steps under an inert atmosphere of nitrogen or argon.
Starting materials or reagents are colored: Impurities present in the starting materials may carry through to the final product.1. Purify Starting Materials: Ensure the purity of the starting materials before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as N-methyl-p-phenylenediamine.

  • Di-acetylated byproduct: N-(4-(N-methylacetamido)phenyl)-N-methylacetamide, formed if the reaction conditions are too harsh or if an excess of the acetylating agent is used.

  • Oxidation products: Aromatic amines can oxidize to form colored impurities.

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on the purification of structurally similar aminophenyl acetamides, a polar solvent or a solvent pair is a good starting point.[4] We recommend trying:

  • Ethanol

  • Ethanol/water mixture: Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[4]

Q3: What mobile phase should I start with for flash column chromatography?

A3: A good starting point for the TLC analysis and subsequent flash column chromatography is a mixture of ethyl acetate and hexane .[3] A 50:50 mixture has been used for TLC analysis of a similar compound.[3] You should optimize the ratio to achieve an Rf value of ~0.3 for this compound. Due to the basic nature of the amino group, adding 0.1-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[1]

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. You should consider repeating the purification step (e.g., a second recrystallization) or trying a different purification method.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: You can monitor the purity of your fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using an appropriate staining agent. Combine the fractions that contain only the pure product.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a hot solvent (e.g., ethanol). If it dissolves readily, the solvent is likely too good. A suitable solvent should dissolve the compound when hot but the compound should be sparingly soluble at room temperature. An ethanol/water mixture is a good alternative.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry on the filter paper. Further drying can be done in a desiccator or a vacuum oven.

Flash Column Chromatography Protocol (General)
  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A mixture of ethyl acetate and hexane (e.g., starting with 20:80 and increasing the polarity) with the addition of 0.5% triethylamine is a good starting point.[1][3] The ideal mobile phase should give an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Elute the column with the mobile phase, applying gentle pressure with air or nitrogen. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides suggested starting parameters for the purification of this compound based on general principles for similar compounds. These parameters should be optimized for each specific case.

Purification MethodParameterRecommended Starting ConditionNotes
Recrystallization Solvent SystemEthanol or Ethanol/WaterBased on solubility of similar aromatic amides.[4]
TemperatureHot to dissolve, slow cooling to RT, then ice bathTo ensure good crystal formation.
Flash Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for most organic purifications.
Mobile PhaseEthyl Acetate/Hexane with 0.1-1% TriethylamineStart with a low polarity mixture and gradually increase. The addition of triethylamine is crucial for basic amines.[1]
Rf of Product~0.3For optimal separation.

Process Workflow

PurificationWorkflow cluster_prep Initial Assessment cluster_recryst Recrystallization cluster_chrom Column Chromatography cluster_final Final Product Crude Crude 4'-Amino-N- methylacetanilide TLC TLC Analysis Crude->TLC Assess purity and separation feasibility Recryst_Solvent Select Recrystallization Solvent TLC->Recryst_Solvent If few spots and one major Chrom_Solvent Develop Eluent (e.g., EtOAc/Hexane/TEA) TLC->Chrom_Solvent If multiple spots or streaking Dissolve Dissolve in Hot Solvent Recryst_Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Filter_Recryst Filter and Dry Crystals Cool->Filter_Recryst Pure_Product Pure 4'-Amino-N- methylacetanilide Filter_Recryst->Pure_Product Pack_Column Pack Silica Gel Column Chrom_Solvent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute and Collect Fractions Load_Sample->Elute Analyze_Fractions Analyze Fractions by TLC Elute->Analyze_Fractions Analyze_Fractions->Pure_Product Combine pure fractions and evaporate solvent Characterize Characterization (Melting Point, NMR, etc.) Pure_Product->Characterize

References

improving the stability of 4'-Amino-N-methylacetanilide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4'-Amino-N-methylacetanilide solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)

Potential Cause Recommended Action
Oxidation: Exposure to atmospheric oxygen is a primary cause of discoloration in aromatic amine solutions.1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Add a suitable antioxidant to the solution. See the "Antioxidant Selection" FAQ for recommendations. 3. Deoxygenated Solvents: Use solvents that have been deoxygenated by sparging with an inert gas prior to use.
Photodegradation: Exposure to light, particularly UV light, can induce degradation and color changes.1. Light Protection: Store the solution in amber-colored vials or protect clear vials from light by wrapping them in aluminum foil. 2. Minimize Exposure: Prepare the solution in a dimly lit area and minimize its exposure to direct light during handling.
High Temperature: Elevated temperatures can accelerate degradation pathways, leading to discoloration.1. Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, unless otherwise specified for solubility reasons. 2. Avoid Heat: Do not heat the solution unless necessary for dissolution, and if so, use the lowest effective temperature for the shortest possible duration.

Issue 2: Precipitation or Crystal Formation in Solution

Potential Cause Recommended Action
Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.1. Solvent Optimization: Consider using a co-solvent system to improve solubility. 2. Temperature Adjustment: Store the solution at the lowest temperature that maintains solubility without causing precipitation. 3. Re-dissolution: If precipitation occurs upon cooling, gently warm the solution to re-dissolve the compound before use. Ensure the solution is cooled to the working temperature before proceeding with the experiment.
pH Shift: Changes in the pH of the solution can affect the solubility of the compound.1. Buffering: Use a buffered solvent system to maintain a stable pH. 2. pH Adjustment: Measure the pH of the solution and adjust it to the optimal range for solubility and stability.
Degradation: Some degradation products may be less soluble than the parent compound.1. Address Root Cause of Degradation: Refer to "Issue 1: Solution Discoloration" to mitigate degradation. 2. Filtration: If degradation is suspected, the solution may need to be filtered before use, though this will result in a lower concentration of the active compound.

Issue 3: Inconsistent Experimental Results

Potential Cause Recommended Action
Degradation of Stock Solution: The concentration of the active compound may have decreased over time due to degradation.1. Fresh Preparation: Prepare fresh solutions for critical experiments. 2. Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC) to determine the actual concentration of this compound in the solution before use. 3. Proper Storage: Adhere to the recommended storage conditions to minimize degradation.
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.1. pH Control: Maintain the pH of the solution within a stable, near-neutral range if compatible with the experimental protocol. 2. Aqueous Solution Longevity: Be aware that aqueous solutions may have a limited shelf-life. Prepare them fresh as needed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation, hydrolysis, and photodegradation. The aromatic amine group is particularly susceptible to oxidation, which can lead to the formation of colored impurities. The acetamide (B32628) group can undergo hydrolysis, especially in the presence of strong acids or bases. Exposure to light can provide the energy for photolytic degradation.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be:

  • Protected from light: Store in amber vials or in the dark.

  • Stored at low temperatures: Refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing may be an option, provided the solvent system is suitable and the compound remains soluble upon thawing.

  • Under an inert atmosphere: Purging the headspace of the storage container with nitrogen or argon can significantly reduce oxidative degradation.

Q3: Which antioxidants are recommended for stabilizing this compound solutions, and at what concentrations?

A3: While specific data for this compound is limited, antioxidants commonly used for aromatic amines can be effective. The choice of antioxidant should be compatible with the solvent system and downstream applications.

Antioxidant Class Examples Typical Concentration Range Notes
Aromatic Amines Diphenylamine200 - 500 ppmCan be very effective for similar compounds.[1][2]
Hindered Phenols Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)0.01% - 0.1%Commonly used in pharmaceutical preparations.
Sulfites Sodium sulfite, Sodium metabisulfite0.01% - 0.1%Effective oxygen scavengers, but may not be suitable for all applications.
Thiourea Derivatives Ethylene thiourea0.01% - 1.0% by weightHas been shown to retard color deterioration in aromatic amines.

Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application.

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond. Studies on structurally similar acetanilides have shown that the rate of hydrolysis is influenced by pH.[3][4][5] For general-purpose solutions, maintaining a pH near neutral (pH 6-8) is advisable to minimize hydrolysis. However, the optimal pH will depend on the specific experimental requirements. A stability study across a range of pH values is recommended to determine the optimal conditions for your application.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents.[6] Contact with these substances can lead to rapid degradation and potentially hazardous reactions. It is also advisable to avoid strong acids and bases, which can promote hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method.
  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Products A This compound B Oxidation Products (Colored Impurities) A->B Oxygen, Light, Heat C Hydrolysis Products (e.g., p-Amino-N-methylaniline + Acetic Acid) A->C Acid / Base D Photodegradation Products A->D UV / Visible Light

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze end Determine Degradation Profile analyze->end

Caption: Workflow for a forced degradation study.

TroubleshootingTree issue Solution Instability Issue discoloration Discoloration? issue->discoloration precipitation Precipitation? issue->precipitation inconsistent Inconsistent Results? issue->inconsistent sol_ox Suspect Oxidation/Photodegradation - Use Inert Atmosphere - Add Antioxidant - Protect from Light discoloration->sol_ox Yes sol_sol Check Solubility - Adjust Solvent/Temperature - Buffer pH precipitation->sol_sol Yes sol_deg Suspect Degradation - Prepare Fresh Solution - Verify Concentration (HPLC) - Control pH inconsistent->sol_deg Yes

Caption: Decision tree for troubleshooting solution instability.

References

Technical Support Center: Scale-Up of 4'-Amino-N-methylacetanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 4'-Amino-N-methylacetanilide production.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and purification of this compound on a larger scale.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature while monitoring for side-product formation.
Poor Mixing: Inadequate agitation leading to localized concentration gradients and "hot spots".Evaluate and optimize the reactor's agitation system (e.g., impeller design, stirring speed) to ensure homogeneity.[1]
Sub-optimal Stoichiometry: Incorrect ratio of reactants.Carefully control the addition of reagents. Perform small-scale experiments to optimize the molar ratios before scaling up.
High Impurity Profile Side Reactions: Over-acetylation, di-acetylation, or degradation of starting material or product due to excessive temperature or reaction time.Implement strict temperature control using an efficient reactor cooling system.[1] A slower, controlled addition of the acetylating agent can help manage the exotherm.[1]
Raw Material Quality: Impurities present in the starting materials (e.g., N-methyl-p-phenylenediamine, acetic anhydride).Qualify all raw materials with appropriate analytical methods (e.g., GC-MS, NMR) to ensure they meet the required purity specifications.
Cross-Contamination: Residual materials from previous batches in the reactor.Implement and document a thorough cleaning protocol for all equipment between batches.
Poor Product Color (Discoloration) Oxidation: The amino group is susceptible to oxidation, leading to colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Thermal Degradation: Decomposition of the product at elevated temperatures during reaction or work-up.Maintain the lowest effective reaction temperature and minimize the time the product is exposed to heat. Consider vacuum distillation for solvent removal at lower temperatures.
Difficult Isolation/Purification Oiling Out: The product separates as an oil instead of crystallizing during work-up.Adjust the solvent system and cooling rate during crystallization. Seeding with a small amount of pure product crystals can initiate proper crystallization.
Filter Clogging: Fine particles or amorphous material blocking the filter during product isolation.Optimize crystallization conditions to obtain a more uniform and larger crystal size. Consider using a filter aid if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: A prevalent method involves the selective N-acetylation of N-methyl-p-phenylenediamine using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the acid by-product.

Q2: How can I control the exotherm of the acylation reaction during scale-up?

A2: Controlling the exotherm is critical for safety and product quality.[1] Key strategies include:

  • Slow, controlled addition of the acetylating agent: This allows the reactor's cooling system to dissipate the generated heat effectively.[1]

  • Adequate cooling capacity: Ensure the reactor jacket and cooling system are appropriately sized for the reaction volume and expected heat evolution.

  • Dilution: Using a sufficient volume of a suitable solvent can help to absorb and dissipate the heat of reaction.

Q3: What are the typical by-products observed in the synthesis of this compound?

A3: Potential by-products can include:

  • Di-acetylated product: From the acetylation of the primary amino group.

  • Unreacted starting materials: N-methyl-p-phenylenediamine.

  • Degradation products: Arising from excessive heat or prolonged reaction times.

Identifying the structure of major impurities through analytical techniques like GC-MS or LC-MS can provide valuable insights into their formation pathways and help in optimizing the reaction conditions to minimize them.[1]

Q4: Which analytical techniques are recommended for in-process control and final product analysis?

A4: A combination of techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any structural isomers.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the purity of the final product.

Q5: What are the key safety considerations when scaling up the production of this compound?

A5: Key safety considerations include:

  • Runaway reaction potential: Due to the exothermic nature of the acylation. A thorough risk assessment is crucial.[2]

  • Handling of corrosive and flammable materials: Acetic anhydride and many organic solvents require appropriate personal protective equipment (PPE) and handling procedures.

  • Pressure build-up: Ensure the reactor is properly vented, especially if a gaseous by-product could be formed.

  • Dust explosion hazard: The dried, powdered product may pose a dust explosion risk. Implement appropriate dust control measures.

Experimental Protocol: Acetylation of N-methyl-p-phenylenediamine

This protocol is a representative example for the synthesis of this compound and should be optimized for specific equipment and scale.

Materials:

  • N-methyl-p-phenylenediamine

  • Acetic Anhydride

  • Toluene (or another suitable solvent)

  • Sodium Bicarbonate (for work-up)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reactor Setup: Charge a clean and dry reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet with N-methyl-p-phenylenediamine and toluene.

  • Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Cooling: Cool the stirred solution to 0-5 °C.

  • Reagent Addition: Slowly add acetic anhydride dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In-process Control: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.

  • Quenching: Upon completion, slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the scale-up of this compound production, highlighting the impact of key process parameters.

Parameter Lab Scale (1 L) Pilot Scale (50 L) Production Scale (500 L)
N-methyl-p-phenylenediamine (kg) 0.15.050.0
Acetic Anhydride (molar eq.) 1.051.051.05
Solvent Volume (L) 0.525250
Addition Time (hours) 0.52.04.0
Reaction Temperature (°C) 20-2520-2525-30
Typical Yield (%) 928885
Purity (by HPLC, %) >99.5>99.0>99.0

Process Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification raw_materials Raw Material Qualification reactor_prep Reactor Preparation & Inerting raw_materials->reactor_prep reactant_charge Charge Reactants reactor_prep->reactant_charge reagent_addition Controlled Reagent Addition reactant_charge->reagent_addition reaction_monitoring In-Process Control (IPC) reagent_addition->reaction_monitoring quench Reaction Quench reaction_monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction crystallization Crystallization extraction->crystallization isolation Isolation & Drying crystallization->isolation final_product Final Product Analysis isolation->final_product

Caption: Workflow for the scale-up production of this compound.

References

Technical Support Center: Degradation Pathways of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of 4'-Amino-N-methylacetanilide degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an amide linkage, a primary aromatic amine, and a substituted benzene (B151609) ring, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis. Thermal degradation can also occur under elevated temperatures.

Q2: What are the likely degradation products of this compound?

A2: The expected degradation products depend on the degradation pathway:

  • Hydrolysis: Cleavage of the amide bond is expected to yield N-methyl-p-phenylenediamine and acetic acid.

  • Oxidation: The primary amino group and the electron-rich aromatic ring are prone to oxidation, which can lead to the formation of colored quinone-imine species and potentially further polymerization.

  • Photolysis: UV light exposure can lead to the formation of various photoproducts through radical mechanisms, although specific products for this compound are not extensively documented.

Q3: Are there any particular safety precautions I should take when studying the degradation of this compound?

A3: Yes. This compound and its potential degradation products, particularly aromatic amines like N-methyl-p-phenylenediamine, may be toxic or mutagenic. Always handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: How can I monitor the degradation of this compound and the formation of its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the formation of degradation products. The method should be validated to ensure it is "stability-indicating," meaning it can separate the parent drug from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of the degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products. Interaction of basic amine groups with acidic silanols on the HPLC column packing.- Use a base-deactivated column or an end-capped column.- Add a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the amine groups (e.g., using a phosphate (B84403) buffer at a higher pH).
Drifting retention times. - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[1]- Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[1]
Ghost peaks or extraneous peaks in the chromatogram. - Contamination in the mobile phase, solvent, or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program on the autosampler.- Inject a blank solvent to check for carryover.
Forced Degradation Study Issues
Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. - Stress conditions are not harsh enough.- The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of the stress study.- For photostability, ensure the light source provides both UV and visible light of sufficient intensity.
Complete degradation of the parent compound. Stress conditions are too harsh.- Reduce the concentration of the stressor.- Decrease the temperature or shorten the duration of the study.- The goal is typically to achieve 5-20% degradation to observe the primary degradation products.[2]
Mass balance is not achieved (sum of parent and degradation products is significantly less than 100%). - Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore).- Degradation products are volatile.- Degradation products have precipitated out of solution.- Use a universal detector like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD) in addition to UV.- Analyze the headspace of the sample for volatile compounds using Gas Chromatography (GC).- Visually inspect the sample for any precipitates.

Quantitative Data

The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is illustrative and intended to serve as a guide for what researchers might observe.

Table 1: Hydrolytic Degradation of this compound (0.1 mg/mL) at 60°C

Condition Time (hours) This compound Remaining (%) N-methyl-p-phenylenediamine Formed (%)
0.1 M HCl285.214.1
0.1 M HCl662.536.8
0.1 M HCl2420.178.5
0.1 M NaOH290.78.9
0.1 M NaOH675.324.1
0.1 M NaOH2445.853.5

Table 2: Oxidative Degradation of this compound (0.1 mg/mL) at Room Temperature

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
3% H₂O₂192.35.11.8
3% H₂O₂478.915.44.9
3% H₂O₂1255.132.711.2

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M hydrochloric acid.

    • Keep the flask in a water bath maintained at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521).

    • Dilute to the mark with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water instead of acid or base.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described above.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep the flask at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 4, and 12 hours).

    • Dilute to the mark with the mobile phase and analyze immediately by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation:

    • Prepare a solid sample of this compound by spreading a thin layer in a shallow, transparent dish.

    • Prepare a solution of the compound at 0.1 mg/mL in a suitable solvent in a quartz cuvette.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A xenon lamp or a metal halide lamp is suitable.[3]

    • The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[4]

    • Simultaneously, keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to act as dark controls.

  • Analysis:

    • After the exposure period, analyze the solid sample by dissolving it in a suitable solvent and injecting it into the HPLC.

    • Analyze the solution sample directly by HPLC.

    • Compare the chromatograms of the exposed samples with those of the dark controls to assess the extent of photodegradation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation Parent This compound Hydrolysis_Product_1 N-methyl-p-phenylenediamine Parent->Hydrolysis_Product_1 Amide Cleavage Hydrolysis_Product_2 Acetic Acid Parent->Hydrolysis_Product_2 Amide Cleavage

Caption: Hydrolytic degradation pathway of this compound.

OxidationPathway Parent This compound Oxidized_Intermediate Quinone-diimine species Parent->Oxidized_Intermediate Oxidation Polymer Polymeric Products Oxidized_Intermediate->Polymer Polymerization

Caption: Oxidative degradation pathway of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Studies cluster_analysis Analysis Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC Thermal Thermal (Heat) Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance

Caption: General experimental workflow for forced degradation studies.

References

resolving peak tailing of 4'-Amino-N-methylacetanilide in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing of 4'-Amino-N-methylacetanilide in chromatography, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interaction with acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][2] At typical mobile phase pH levels, these silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated amine group of your analyte. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Q2: What is the pKa of this compound and why is it important?

A2: The predicted pKa of this compound is approximately 3.73. This value is critical for method development. To ensure consistent protonation of the analyte and to suppress the ionization of residual silanol groups on the stationary phase, it is recommended to maintain the mobile phase pH at least 2 units below the pKa of the silanol groups (typically pH < 3).[3]

Q3: Can I use a standard C18 column for the analysis of this compound?

A3: While a standard C18 column can be used, it may not provide the best peak shape without careful optimization of the mobile phase. For better results, consider using a modern, high-purity "Type B" silica (B1680970) column or an end-capped column.[4] These columns have a lower concentration of accessible, acidic silanol groups, which significantly reduces the potential for secondary interactions.[4]

Q4: How does mobile phase pH affect the peak shape of this compound?

A4: Mobile phase pH has a significant impact on the peak shape of ionizable compounds. For a basic compound like this compound, lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups on the stationary phase, minimizing their ability to interact with the protonated analyte.[3] This leads to a more symmetrical peak shape. Conversely, at a higher mobile phase pH (e.g., pH 7), the silanol groups are ionized, leading to pronounced peak tailing.[2]

Q5: What are mobile phase additives and how can they help reduce peak tailing?

A5: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds, a competing base like triethylamine (B128534) (TEA) can be added.[5][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from your analyte and improving peak shape.[5]

Q6: Can column overload cause peak tailing?

A6: Yes, injecting too much sample onto the column (mass overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1][3] To check for this, try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was likely a contributing factor.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing through Mobile Phase Optimization

This guide provides a step-by-step approach to optimizing your mobile phase to reduce peak tailing.

A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH <= 3? B->C D Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid C->D No E Re-evaluate Peak Shape C->E Yes D->E F Is Peak Shape Improved? E->F K Proceed to Further Troubleshooting (Column/Instrument) E->K No Significant Improvement G Consider Adding a Competing Base (e.g., TEA) F->G No J Problem Resolved F->J Yes H Optimize TEA Concentration (start with 10-25 mM) G->H I Increase Buffer Concentration (e.g., to 25-50 mM) H->I I->E

Caption: Troubleshooting workflow for mobile phase optimization.

Guide 2: Column and Instrument Troubleshooting

If mobile phase optimization does not resolve the issue, consider the following column and instrument-related factors.

A Start: Peak Tailing Persists B Evaluate Column Condition A->B G Check for Extra-Column Volume A->G J Verify Injection Solvent A->J C Is the column old or contaminated? B->C D Flush column with a strong solvent or replace C->D Yes E Consider a different column chemistry C->E No D->B F Use a modern, end-capped or Type B silica column E->F M Problem Resolved F->M H Minimize tubing length and diameter G->H I Ensure proper fittings and connections H->I I->M K Is the sample dissolved in a stronger solvent than the mobile phase? J->K L Dissolve sample in mobile phase or a weaker solvent K->L Yes K->M No L->J

Caption: Troubleshooting workflow for column and instrument issues.

Data Presentation

The following tables summarize the expected impact of mobile phase modifications on the peak shape of a basic compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf) (Illustrative)Peak Shape
7.02.4Severe Tailing
5.01.8Moderate Tailing
3.01.3Minor Tailing
2.51.1Symmetrical

Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry (at pH 3.0)

TEA Concentration (mM)Tailing Factor (Tf) (Illustrative)Peak Shape
01.5Noticeable Tailing
101.2Minor Tailing
251.0Symmetrical
501.0Symmetrical

Experimental Protocols

Protocol: HPLC Analysis of this compound with Improved Peak Shape

This protocol provides a starting point for the analysis of this compound, focusing on achieving a symmetrical peak shape.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Triethylamine (TEA) (optional)

  • HPLC column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

2. Instrument and Conditions

  • HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid (pH ~2.7). The organic-to-aqueous ratio may need to be adjusted to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-50 µg/mL).

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80:20 ACN:water) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

6. Data Analysis

  • Integrate the peak for this compound and calculate the tailing factor. A value close to 1.0 indicates a symmetrical peak.

  • Quantify the amount of this compound in the sample using the calibration curve.

7. Optimization for Persistent Tailing

  • If peak tailing persists, consider adding a competing base to the mobile phase. Prepare the mobile phase with varying concentrations of TEA (e.g., 10 mM, 25 mM) and re-evaluate the peak shape.

  • Alternatively, increase the buffer concentration if using a buffered mobile phase (e.g., from 10 mM to 25 mM or 50 mM phosphate (B84403) buffer at a low pH).[7]

References

Technical Support Center: 4'-Amino-N-methylacetanilide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Amino-N-methylacetanilide. Our aim is to help you address common issues, particularly unexpected color changes, and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned a dark color (e.g., brown, purple, or black) unexpectedly. What are the likely causes?

A1: Unexpected color changes in reactions with this compound are primarily due to the oxidation of the aromatic amine group.[1] Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as elevated temperatures, the presence of metal ions, or exposure to light. This oxidation can lead to the formation of highly colored polymeric byproducts. Another potential cause is the presence of impurities in the starting material or solvents, which can act as catalysts for degradation or participate in side reactions.

Q2: How does pH affect the stability of this compound and its reactions?

A2: The stability of this compound is significantly influenced by pH. In acidic solutions, the primary amino group can be protonated, which may inhibit certain desired reactions while potentially catalyzing others, such as hydrolysis of the acetamide (B32628) group under harsh conditions. In basic solutions, the deprotonated form is more susceptible to oxidation, which can lead to the formation of colored impurities. The ionization state of the molecule can change with pH, leading to different degradation pathways.[2] Therefore, controlling the pH of your reaction is crucial for preventing unwanted side reactions and color formation.

Q3: What are some common side products that can cause coloration in the synthesis of this compound?

A3: The most common colored side products are a result of oxidation and subsequent polymerization of the aniline (B41778) derivative. These can include dimeric and oligomeric species containing azo (-N=N-) or quinonoid structures, which are intensely colored. The initial product of aniline oxidation is often a semidine dimer.[1] If the synthesis involves the reduction of a nitro group, incomplete reduction can leave behind colored nitro or nitroso intermediates.

Q4: How can I purify this compound if it has developed a color?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound and removing colored impurities.[3][4] A suitable solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. For compounds similar to this compound, a mixed solvent system like ethanol/water is often effective.[3] Activated carbon can also be used during recrystallization to adsorb colored impurities.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving the issue of unexpected color changes in your this compound reactions.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Purity Checks cluster_conditions Reaction Condition Review cluster_purification Purification Strategies cluster_prevention Preventative Measures for Future Experiments start Unexpected Color Change Observed check_reagents 1. Check Purity of Starting Materials and Solvents start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents are pure purification 3. Implement Purification Steps check_reagents->purification Impurities suspected reagent_purity a. This compound: Check for discoloration. Consider recrystallization if necessary. check_conditions->purification Conditions are optimal prevention 4. Implement Preventative Measures check_conditions->prevention Suboptimal conditions identified atmosphere a. Atmosphere: Is the reaction run under an inert atmosphere (N2 or Ar)? end Color Issue Resolved purification->end recrystallization a. Recrystallization: Use an appropriate solvent system (e.g., ethanol/water). prevention->end inert_atmosphere a. Always use an inert atmosphere. solvent_purity b. Solvents: Use freshly distilled or anhydrous grade. Degas solvents to remove dissolved oxygen. temperature b. Temperature: Is the temperature controlled and appropriate for the reaction? ph c. pH: Is the pH of the reaction mixture controlled? charcoal b. Activated Carbon: Use to remove colored impurities during recrystallization. degassed_solvents b. Use degassed solvents. antioxidants c. Consider adding a small amount of an antioxidant (e.g., sodium sulfite). Oxidation_Pathway start This compound (Colorless) oxidized_intermediate Oxidized Intermediates (e.g., Radicals, Semidines) start->oxidized_intermediate [O] colored_products Colored Byproducts (e.g., Azo compounds, Polymers) oxidized_intermediate->colored_products Further Oxidation/ Polymerization

References

minimizing by-product formation with 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during experiments involving 4'-Amino-N-methylacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical reagent often used as a building block or intermediate in the synthesis of more complex molecules.[1] It is utilized in the production of pharmaceuticals, pesticides, dyes, and polymers.[1][2] Its chemical structure consists of an N-methylacetamido group and an amino group on a benzene (B151609) ring.

Q2: What are the potential by-products when synthesizing or using this compound?

While specific by-products depend on the reaction, potential impurities can arise from several sources:

  • Over-methylation: Reaction of the primary amino group can lead to the formation of a dimethylamino-substituted by-product.

  • Hydrolysis: The acetamido group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of N-methyl-p-phenylenediamine.

  • Oxidation: The aromatic amino group is sensitive to oxidation, which can lead to colored impurities.

  • Starting material impurities: Impurities in the starting materials can carry through or react to form other by-products.

  • Positional Isomers: Depending on the synthetic route, isomers with substituents at different positions on the aromatic ring could be formed.

Q3: How do reaction conditions affect the formation of by-products?

Reaction conditions play a critical role in controlling the formation of by-products. Key parameters to consider include:

  • Temperature: Higher temperatures can sometimes lead to undesired side reactions or decomposition.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.

  • Base/Catalyst: The type and amount of base or catalyst used can significantly impact the reaction pathway and the formation of by-products.

  • Stoichiometry of reactants: The molar ratio of reactants should be carefully controlled to avoid side reactions such as over-methylation.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues encountered during the synthesis and use of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Extend the reaction time if necessary.
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent by-product formation.
Poor quality of reagents or solventsUse reagents and solvents of appropriate purity. Ensure solvents are dry if the reaction is moisture-sensitive.
Inefficient purificationReview the purification method. Consider alternative techniques such as column chromatography, recrystallization from a different solvent system, or distillation under reduced pressure.
Issue 2: Presence of a Major By-product
Observed By-product (or suspected) Possible Cause Suggested Solution
Higher molecular weight impurityOver-methylation: The primary amine of the product or starting material may have reacted further.Carefully control the stoichiometry of the methylating agent. Consider using a protecting group for the primary amine if it is not the intended reaction site.
Lower molecular weight impurityHydrolysis: The acetamide (B32628) group may have been cleaved.Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are required, consider performing the reaction at a lower temperature.
Colored impuritiesOxidation: The free amino group is susceptible to air oxidation.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the reaction mixture or during workup.
Isomeric impurityLack of regioselectivity in a preceding synthetic step. Re-evaluate the synthetic route to ensure high regioselectivity in all steps leading to the formation of the substituted aniline.
Issue 3: Difficulty in Purifying the Final Product
Problem Possible Cause Suggested Solution
Oily product that does not solidifyPresence of impurities that are depressing the melting point.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Try co-distillation with a non-polar solvent to remove residual volatile impurities.
Product co-elutes with impurities during chromatographyThe polarity of the product and impurities are too similar for the chosen solvent system.Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Poor recovery after recrystallizationThe chosen solvent is too good at dissolving the product, or the product is too soluble in the presence of impurities.Perform a systematic screen of different recrystallization solvents and solvent mixtures.

Experimental Protocols

The following are example protocols for reactions where minimizing by-products is crucial. These should be considered as starting points and may require optimization.

Protocol 1: N-Methylation of 4-Aminoacetanilide (A potential synthetic route)

This protocol is a general representation and requires optimization for specific laboratory conditions.

Materials:

  • 4-Aminoacetanilide

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium carbonate, triethylamine)

  • Solvent (e.g., acetone, acetonitrile)

  • Quenching solution (e.g., ammonium (B1175870) hydroxide (B78521) solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 4-aminoacetanilide and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C).

  • After the addition is complete, stir the reaction mixture at the desired temperature for the optimized reaction time. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully quench any remaining methylating agent by adding the quenching solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Example of Reaction Condition Optimization

EntryMethylating Agent (Equivalents)BaseSolventTemperature (°C)Yield of Desired Product (%)Yield of Over-methylated By-product (%)
11.1Na₂CO₃Acetone567515
21.05Na₂CO₃Acetone56855
31.05Et₃NAcetonitrile25808
41.05K₂CO₃DMF2588<2

Note: The data in this table is illustrative and intended to show the effect of varying reaction parameters. Actual results will vary.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

troubleshooting_workflow start By-product Detected identify Identify By-product (e.g., MS, NMR) start->identify unknown_mw Unknown Molecular Weight identify->unknown_mw Characterization Failed higher_mw Higher MW identify->higher_mw lower_mw Lower MW identify->lower_mw same_mw Same MW (Isomer) identify->same_mw oxidation Suspect Oxidation (Colored Impurity) identify->oxidation overmethylation Suspect Over-methylation higher_mw->overmethylation hydrolysis Suspect Hydrolysis lower_mw->hydrolysis isomerization Suspect Isomerization same_mw->isomerization solution1 Reduce Molar Ratio of Methylating Agent overmethylation->solution1 solution2 Use Milder Base/ Lower Temperature hydrolysis->solution2 solution3 Re-evaluate Synthetic Route for Regioselectivity isomerization->solution3 solution4 Use Inert Atmosphere/ Antioxidants oxidation->solution4

Caption: Troubleshooting decision tree for by-product identification and mitigation.

Potential Side Reaction Pathways

side_reactions reactant 4-Aminoacetanilide product This compound reactant->product Desired Reaction (N-Methylation) overmethylated Over-methylated By-product product->overmethylated Excess Methylating Agent hydrolyzed Hydrolysis By-product product->hydrolyzed Strong Acid/Base oxidized Oxidized By-product product->oxidized Air/Oxidants

Caption: Common side reactions leading to by-product formation.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent & Solvent Preparation setup Reaction Setup (Inert Atmosphere) reagents->setup addition Controlled Reagent Addition setup->addition monitoring Reaction Monitoring (TLC, HPLC) addition->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize purity Purity Analysis (HPLC, GC) characterize->purity

Caption: A generalized workflow for synthesis and analysis.

References

Technical Support Center: Refining Purification Methods for High-Purity 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4'-Amino-N-methylacetanilide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid sample, while column chromatography is excellent for separating the desired compound from a complex mixture of impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities include:

  • Unreacted N-methyl-p-phenylenediamine: The starting material for the acetylation reaction.

  • Diacetylated byproduct (N-acetyl-N-(4-acetylaminophenyl)methylamine): Formed if the acetylation reaction proceeds too far.

  • Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.

  • Residual acetic anhydride (B1165640) or acetic acid: From the acetylation reaction.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound varies slightly between sources but is generally in the range of 70-91°C. A sharp melting point within this range is a good indicator of high purity.[1][2][3]

Q4: What is the general solubility profile of this compound?

A4: this compound is slightly soluble in chloroform (B151607) and methanol (B129727).[2][3] For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. An ethanol (B145695)/water mixture is a good starting point for investigation.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable, or an insufficient volume of solvent has been used.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.

    • If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a mixed solvent system should be tested. For this compound, consider trying ethanol, isopropanol, or an ethanol/water mixture.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the concentration of the compound is too low.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound to the solution.

    • If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound in the solvent is too high, or the solution is cooling too rapidly. The presence of significant impurities can also lower the melting point of the mixture, causing it to separate as a liquid.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then add a few drops of the original solvent to redissolve the cloudiness. Allow the solution to cool slowly.

    • Ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.

Problem 4: The recrystallized product is colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product. These are often oxidation products.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.

    • Keep the solution hot for a few minutes while swirling, then perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Allow the filtered solution to cool and crystallize as usual.

Column Chromatography

Problem 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a typical silica (B1680970) gel column, this can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system).

    • Consider adding a small amount of a more polar solvent like methanol to the mobile phase.

Problem 2: The compound runs with the solvent front on the TLC plate.

  • Possible Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate system).

Problem 3: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen mobile phase does not provide sufficient resolution.

  • Solution:

    • Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.

    • Try a different stationary phase. If using silica gel, consider using alumina (B75360), which has different selectivity.

    • For amine-containing compounds that show tailing on silica gel, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape and resolution.

Problem 4: The compound appears to be degrading on the column.

  • Possible Cause: this compound, being an aromatic amine, may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.

    • Use neutral or basic alumina as the stationary phase instead of silica gel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number119-63-1[1][2][3]
Molecular FormulaC₉H₁₂N₂O[1][2][3]
Molecular Weight164.2 g/mol [1][2][3]
Melting Point70-91 °C[1][2][3]
AppearanceDark Grey to Dark Beige Solid[2][3]

Table 2: Suggested Purification Parameters (Starting Points)

Purification MethodParameterRecommended Starting Conditions
Recrystallization Solvent SystemEthanol/Water
TemperatureDissolve in boiling solvent, cool to 0-5 °C
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Petroleum Ether (e.g., 4:1)
Modifier (if needed)0.5% Triethylamine in the mobile phase

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the yield and check the purity by measuring the melting point.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether). Pack a glass column with the slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane (B109758) or the mobile phase. In a separate flask, add a small amount of silica gel and then the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

  • Loading: Carefully add the dry sample-silica gel mixture to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the yield and confirm the purity of the isolated product by appropriate analytical techniques (e.g., melting point, NMR spectroscopy).

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in min. hot solvent recrys_start->dissolve hot_filter Hot Filtration (optional, with charcoal) dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry Crystals wash->dry pure_product_recrys High-Purity Product dry->pure_product_recrys chrom_start Crude Product adsorb Adsorb on Silica Gel chrom_start->adsorb load_column Load onto Column adsorb->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions (Monitor by TLC) elute->collect_fractions combine Combine Pure Fractions collect_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product_chrom High-Purity Product evaporate->pure_product_chrom

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_recrys_trouble Recrystallization Issues cluster_chrom_trouble Column Chromatography Issues start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out colored_product Product is Colored start->colored_product no_movement Compound Stuck at Origin (TLC) start->no_movement fast_elution Compound in Solvent Front (TLC) start->fast_elution poor_separation Poor Separation start->poor_separation no_crystals_sol Induce Crystallization (scratch, seed crystal) or Concentrate Solution no_crystals->no_crystals_sol oiling_out_sol Reheat, Add Anti-solvent, Cool Slowly oiling_out->oiling_out_sol colored_product_sol Use Activated Charcoal and Hot Filtration colored_product->colored_product_sol no_movement_sol Increase Mobile Phase Polarity no_movement->no_movement_sol fast_elution_sol Decrease Mobile Phase Polarity fast_elution->fast_elution_sol poor_separation_sol Try Different Solvent System or Add Modifier poor_separation->poor_separation_sol

Caption: Logical troubleshooting guide for common purification issues.

References

Validation & Comparative

Validating the Structure of 4'-Amino-N-methylacetanilide: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Structural Elucidation using Predicted NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Due to the absence of publicly available experimental spectra for 4'-Amino-N-methylacetanilide, predicted ¹H and ¹³C NMR data are presented below. This data was generated based on established chemical shift prediction algorithms and provides a reliable estimate of the expected spectral features.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are expected to appear as a set of doublets due to their coupling with adjacent protons. The N-methyl and acetyl methyl protons will each appear as singlets. The amino protons are also expected to produce a broad singlet.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6'6.95Doublet2H
H-3', H-5'6.65Doublet2H
-NH₂3.60Broad Singlet2H
N-CH₃3.20Singlet3H
COCH₃1.85Singlet3H
Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O170.5
C-4'145.0
C-1'135.0
C-2', C-6'128.0
C-3', C-5'115.0
N-CH₃37.0
COCH₃22.5

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary information.

Analytical Technique Information Provided Comparison to NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and fragmentation patterns that can suggest structural motifs.MS is complementary to NMR. It confirms the molecular formula but does not provide the detailed connectivity information that NMR does.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H).IR spectroscopy is a quick method to confirm the presence of key functional groups but does not provide the complete structural framework.
X-ray Crystallography Provides the exact three-dimensional structure of a crystalline compound.X-ray crystallography is the gold standard for structural determination but requires a suitable single crystal, which is not always obtainable. NMR provides structural information on the molecule in solution.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS).

Workflow for Structural Validation

The logical workflow for validating the structure of this compound using NMR data is illustrated below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Validation A Purified Compound C NMR Tube A->C B Deuterated Solvent + TMS B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Analyze Chemical Shifts D->F G Analyze Multiplicities D->G H Analyze Integration D->H E->F I Assign Signals to Structure F->I G->I H->I J Compare with Predicted/Reference Data I->J K Structure Confirmed J->K Match L Structure Inconsistent J->L Mismatch

comparative analysis of 4'-Amino-N-methylacetanilide with p-aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4'-Amino-N-methylacetanilide and p-Aminoacetanilide for Researchers

This guide provides a detailed comparative analysis of this compound and p-aminoacetanilide (also known as N-(4-aminophenyl)acetamide), two structurally related aromatic amines. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to evaluate their properties, synthesis, and potential applications.

Introduction to the Compounds

p-Aminoacetanilide is a primary aromatic amine and an isomer of aminoacetanilide.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] Its chemical structure consists of a p-phenylenediamine (B122844) core acetylated on one of the amino groups.

This compound is a derivative of p-aminoacetanilide, distinguished by a methyl group on the amide nitrogen. This N-methylation significantly alters its physicochemical properties and potential biological interactions. It is primarily utilized as a chemical reagent and a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.[2]

Physicochemical Properties

The addition of a methyl group to the amide nitrogen in this compound results in notable differences in physical properties when compared to p-aminoacetanilide. The N-methylated compound exhibits a lower melting point and a higher molecular weight.

PropertyThis compoundp-Aminoacetanilide
CAS Number 119-63-1122-80-5[1]
Molecular Formula C₉H₁₂N₂OC₈H₁₀N₂O[1]
Molar Mass 164.2 g/mol 150.18 g/mol [1]
Appearance Dark Grey to Dark Beige Solid[3]White to Pink/Brown Crystalline Powder[1][4]
Melting Point 70-91 °C[3]164–167 °C[1]
Boiling Point ~323 °C (Predicted)[3]267 °C[1]
Solubility in Water Slightly soluble in Chloroform, Methanol[3]0.1-1 g/100 mL at 25 °C[1]

Synthesis and Experimental Protocols

The synthesis of p-aminoacetanilide is well-documented and typically involves a two-step process starting from acetanilide. In contrast, specific high-yield synthesis routes for this compound are less commonly detailed in foundational literature, with the compound often supplied as a reagent.

Experimental Protocol: Synthesis of p-Aminoacetanilide

A prevalent method for synthesizing p-aminoacetanilide is through the reduction of p-nitroacetanilide.[1][5]

Objective: To synthesize p-aminoacetanilide by the reduction of p-nitroacetanilide using iron powder in an acidic medium.

Materials:

  • p-nitroacetanilide

  • Iron powder

  • Glacial acetic acid

  • Water

  • Sodium carbonate

  • Heating mantle, reflux condenser, beakers, filtration apparatus

Procedure:

  • A mixture of water, a small amount of acetic acid, and iron powder is placed in a reaction vessel and heated to approximately 80 °C.

  • p-nitroacetanilide is added portion-wise to the heated mixture while maintaining the temperature between 72-75 °C.

  • After the addition is complete, the reaction mixture is held at temperature for a period (e.g., 1 hour) to ensure the reduction is complete.

  • The reaction is then neutralized. A base, such as sodium carbonate, is added until the pH reaches approximately 8.

  • The hot solution is filtered to remove the iron oxide byproduct.

  • The filtrate is allowed to cool, promoting the crystallization of p-aminoacetanilide.

  • The resulting crystals are collected by filtration, washed with cold water, and dried to yield the final product.

G Workflow: Synthesis of p-Aminoacetanilide cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Acetanilide Acetanilide Nitration Nitration Reaction Acetanilide->Nitration H2SO4, HNO3 (Mixed Acid) p_Nitroacetanilide p-Nitroacetanilide Nitration->p_Nitroacetanilide Dilute in ice water Reduction Reduction Reaction p_Nitroacetanilide->Reduction Fe, CH3COOH (Iron/Acid) p_Nitroacetanilide->Reduction p_Aminoacetanilide p-Aminoacetanilide (Final Product) Reduction->p_Aminoacetanilide Neutralize, Crystallize

A common two-step synthesis route for p-aminoacetanilide.

Applications and Biological Relevance

Both compounds are valuable as intermediates in chemical synthesis.

  • p-Aminoacetanilide: It is a key precursor for azo dyes and pharmaceuticals.[1][6] Notably, its diazonium salt can be hydrolyzed to produce Paracetamol (acetaminophen), a widely used analgesic and antipyretic.[5]

  • This compound: This compound serves as a versatile building block for various chemicals, including dyes, polymers, and pharmaceuticals like chloramphenicol (B1208) and nitrofurantoin.[2] It has also been identified as an organic micropollutant in wastewater.[3]

The structural difference—the presence of an N-methyl group—is critical. In drug development, N-methylation can influence a molecule's metabolic stability, membrane permeability, and receptor-binding affinity.

G Structural and Functional Relationships paa p-Aminoacetanilide (C₈H₁₀N₂O) diff Key Difference: Methyl group on Amide Nitrogen (-N(CH₃)C=O) paa->diff pharma Pharmaceutical Synthesis (e.g., Paracetamol) paa->pharma dyes Dye & Polymer Synthesis paa->dyes n_methyl_paa This compound (C₉H₁₂N₂O) n_methyl_paa->diff n_methyl_paa->pharma n_methyl_paa->dyes

Relationship between the two compounds and their applications.

Toxicology and Safety

There is a significant disparity in the available toxicological data for these two compounds.

  • p-Aminoacetanilide: The acute oral toxicity (LD50) in rats has been reported as 2500-3350 mg/kg.[7] It is classified as a moderate eye irritant and may cause allergic skin reactions or respiratory difficulties upon inhalation.[4][7] Standard personal protective equipment should be used during handling.

Conclusion

While this compound and p-aminoacetanilide share a common structural core, the N-methyl group introduces significant differences. p-Aminoacetanilide is a well-characterized, high-melting-point solid with established synthesis protocols and a known, albeit moderate, toxicity profile. This compound is a lower-melting-point derivative whose primary value lies in its role as a synthetic building block. The lack of comprehensive toxicological data for the N-methylated compound is a critical information gap for researchers. The choice between these two molecules will depend entirely on the specific synthetic target and the desired physicochemical properties of the intermediate.

References

A Researcher's Guide to Purity Confirmation of 4'-Amino-N-methylacetanilide via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical research, establishing the purity of synthesized compounds is a critical, non-negotiable step. This guide provides a comparative framework for confirming the purity of 4'-Amino-N-methylacetanilide using the classical, yet reliable, method of melting point analysis. We will explore the experimental protocol, compare the target compound with potential impurities, and present the underlying principles through clear data visualization.

The Principle: Melting Point Depression

The melting point of a pure crystalline solid is a characteristic physical property. For a pure substance, the melting point is typically a sharp, well-defined temperature range of less than 1°C. However, the presence of impurities disrupts the crystal lattice of the solid. This disruption leads to a phenomenon known as melting point depression, where the melting point of the impure substance is lower and the melting range is broader than that of the pure substance. By comparing the experimentally determined melting point of a sample to the literature value of the pure compound, a qualitative assessment of its purity can be made.

Comparative Data of this compound and Potential Impurities

The synthesis of this compound can result in the presence of unreacted starting materials or byproducts as impurities. The following table summarizes the key melting point data for this compound and its common process-related impurities. It is important to note that literature values for the melting point of this compound show some variation, with reported values around both 70°C and 91°C[1]. Researchers should consult their specific synthesis route and reference standards to determine the expected melting point.

Compound NameRole in SynthesisReported Melting Point (°C)
This compound Product 70 or 91 [1]
4-Nitro-N-methylacetanilidePrecursor~215
N-methylanilineStarting Material-57[2][3][4]
AcetanilidePotential Byproduct113-115[5][6][7]
4'-MethylacetanilideStructurally Related Compound147-150[8]

Table 1: Comparison of melting points for this compound and potential impurities.

Experimental Protocol for Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a this compound sample using a capillary melting point apparatus.

Materials and Equipment:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point of the pure compound.

    • Set the heating rate to a slow ramp, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Melting Point Determination:

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe the sample and record the temperature at which the last crystal melts (the clear point).

    • The recorded range between the onset of melting and the clear point is the experimental melting point range.

  • Analysis:

    • Compare the observed melting point range with the literature value for pure this compound.

    • A sharp melting range close to the literature value indicates a high degree of purity.

    • A broad melting range that is depressed (lower than the literature value) suggests the presence of impurities.

Workflow for Purity Confirmation

The logical flow of confirming the purity of this compound by melting point analysis can be visualized as follows:

Figure 1: Workflow for Purity Confirmation by Melting Point Analysis A Synthesized 4'-Amino-N- methylacetanilide Sample B Prepare Sample (Dry and Pack in Capillary Tube) A->B C Determine Melting Point Range (Using Melting Point Apparatus) B->C D Compare Experimental M.P. Range with Literature Value C->D E Sharp M.P. Range (Close to Literature Value) D->E Result F Broad and Depressed M.P. Range D->F Result G High Purity Confirmed E->G H Impurity Present (Further Purification Required) F->H

Caption: Workflow for Purity Confirmation by Melting Point Analysis.

This systematic approach ensures a reliable and objective assessment of the purity of this compound, a crucial step in the journey of drug discovery and development.

References

Cross-Validation of Analytical Methods for 4'-Amino-N-methylacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of compounds like 4'-Amino-N-methylacetanilide is critical. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The information presented is based on established methodologies for similar aromatic amine and acetanilide (B955) compounds, offering a framework for laboratory application.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative of what can be expected from well-developed and validated methods.

Performance CharacteristicHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.995≥ 0.999
Limit of Quantification (LOQ) 50 - 100 ng/mL0.1 - 1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Specificity Moderate to GoodExcellent
Throughput HigherLower
Cost LowerHigher

Mandatory Visualization

Potential Metabolic Pathways of this compound

The metabolic fate of a compound is a critical aspect of drug development. For N-alkylated anilines, common metabolic routes include N-dealkylation and N-oxidation.[1][2][3] The following diagram illustrates these potential pathways for this compound.

cluster_0 Metabolic Pathways 4_Amino_N_methylacetanilide This compound N_dealkylation N-dealkylation (CYP450) 4_Amino_N_methylacetanilide->N_dealkylation N_oxidation N-oxidation (FMO) 4_Amino_N_methylacetanilide->N_oxidation 4_Aminoacetanilide 4'-Aminoacetanilide N_dealkylation->4_Aminoacetanilide N_oxide_metabolite N-oxide Metabolite N_oxidation->N_oxide_metabolite

Potential metabolic pathways for this compound.

Analytical Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable results.[4][5][6] This workflow outlines the key steps in a cross-validation study as recommended by regulatory guidelines.

cluster_1 Cross-Validation Workflow start Define Acceptance Criteria prepare_samples Prepare QC and Study Samples start->prepare_samples analyze_method_a Analyze with Method A (e.g., HPLC-UV) prepare_samples->analyze_method_a analyze_method_b Analyze with Method B (e.g., LC-MS/MS) prepare_samples->analyze_method_b compare_results Compare Datasets analyze_method_a->compare_results analyze_method_b->compare_results pass Methods are Correlated compare_results->pass Pass fail Investigate Discrepancies compare_results->fail Fail

A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound.

HPLC-UV Method

This method is suitable for routine analysis and quantification at moderate concentration levels.

a. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1 M phosphate (B84403) buffer (pH 4.5) in a 40:60 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm. Aromatic compounds with amine and amide groups typically show strong absorbance in this region.[8][9]

LC-MS/MS Method

This method offers higher sensitivity and specificity, making it ideal for detecting low concentrations of the analyte and its metabolites.

a. Sample Preparation (from Plasma)

  • Follow steps 1-3 from the HPLC-UV sample preparation.

  • To the supernatant, add an internal standard (e.g., a deuterated analog of this compound).

  • Evaporate and reconstitute as described previously.

  • Inject 5 µL into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 122.1 (loss of acetyl group).

    • Internal Standard: To be determined based on the specific standard used.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

References

A Comparative Analysis of the Reactivity of 4'-Amino-N-methylacetanilide and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4'-Amino-N-methylacetanilide relative to other substituted anilines. Understanding the electronic and steric effects of substituents on the aniline (B41778) ring is crucial for predicting reaction outcomes and designing synthetic routes in drug development and materials science. This document outlines the theoretical basis for reactivity, presents available quantitative data, and provides a detailed experimental protocol for a comparative reactivity study.

Introduction to Aniline Reactivity

The reactivity of the aniline aromatic ring in electrophilic substitution reactions is primarily governed by the electronic properties of the substituents attached to the nitrogen atom and the ring itself. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and thereby activating the ring towards electrophilic attack.

The basicity of the aniline, quantified by its pKa value, is a key indicator of the availability of this lone pair. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic and generally more reactive in electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing basicity and deactivating the ring.[1][2]

Analysis of this compound

This compound possesses two substituents on the benzene ring that influence its reactivity:

  • 4'-Amino group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its significant +M (mesomeric) effect, which donates electron density to the ring.

  • N-methylacetamido group (-N(CH₃)C(O)CH₃): This group's effect is more complex. The acetyl group is electron-withdrawing (-I and -M effects), which delocalizes the nitrogen's lone pair away from the ring and towards the carbonyl oxygen. This deactivates the ring compared to a simple amino group. However, the nitrogen lone pair can still participate in resonance with the ring, making the N-acetamido group ortho-, para-directing, albeit a much weaker activator than an amino group. The N-methyl group is a weak electron-donating group (+I effect) which slightly increases the electron-donating ability of the acetamido nitrogen compared to an unsubstituted acetamido group.

Overall, the powerful activating effect of the 4'-amino group is expected to dominate the reactivity of the aromatic ring of this compound, making it highly susceptible to electrophilic aromatic substitution.

Comparative Basicity of Anilines

The basicity of an aniline, represented by the pKa of its conjugate acid, provides a quantitative measure of the electron density on the nitrogen atom, which correlates with the nucleophilicity of the aromatic ring.

CompoundSubstituent(s)pKa of Conjugate AcidHammett Constant (σp) of Substituent
4-Nitroaniline-NO₂1.00[2]0.78[2]
This compound -NH₂, -N(CH₃)C(O)CH₃ ~3.73 (Predicted) -
Aniline-H4.60[2]0.00[2]
4-Toluidine (p-methylaniline)-CH₃5.08[2]-0.17[2]
4-Anisidine (p-methoxyaniline)-OCH₃5.34[2]-0.27[2]
p-Phenylenediamine-NH₂6.08[2]-0.66[2]

The predicted pKa of this compound suggests it is a weaker base than aniline. This is likely due to the electron-withdrawing nature of the N-methylacetamido group, which reduces the overall electron-donating capacity into the ring from the 4'-amino group's nitrogen.

Comparative Reactivity in Electrophilic Aromatic Substitution

While specific kinetic data for the electrophilic substitution of this compound is scarce, we can infer its relative reactivity based on the electronic effects of its substituents. The strong activating -NH₂ group at the 4'-position will render the ring highly reactive towards electrophiles, with substitution expected to occur at the positions ortho to the amino group (positions 3' and 5').

A common method to compare the reactivity of activated aromatic compounds is through competitive bromination, where a limited amount of a brominating agent is introduced to a mixture of the compounds being studied. The product distribution reflects the relative rates of reaction.

Experimental Protocol: Competitive Bromination of Anilines

This protocol describes a method to determine the relative reactivity of this compound, aniline, and p-toluidine (B81030) towards electrophilic bromination.

Objective: To qualitatively and quantitatively assess the relative reactivity of different anilines in an electrophilic aromatic substitution reaction.

Materials:

  • This compound

  • Aniline

  • p-Toluidine

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10%)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound, aniline, and p-toluidine in glacial acetic acid.

    • Prepare a 0.05 M solution of bromine in glacial acetic acid. Handle bromine with extreme caution in a well-ventilated fume hood.

  • Competitive Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, combine 10 mL of each of the three aniline stock solutions (0.1 M).

    • Stir the mixture at room temperature.

    • Slowly add 10 mL of the 0.05 M bromine solution dropwise over 15 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

  • Work-up:

    • Quench the reaction by adding 20 mL of 10% sodium bisulfite solution to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure.

  • Analysis:

    • Analyze the resulting product mixture by GC-MS to identify the brominated products and determine their relative peak areas. The relative amounts of the brominated products will indicate the relative reactivity of the starting anilines.

Expected Outcome:

Based on the activating strengths of the substituents, the expected order of reactivity is:

p-Toluidine > Aniline > this compound

The methyl group in p-toluidine is a stronger activating group than the hydrogen in aniline. The N-methylacetamido group in this compound, while ortho-, para-directing, is deactivating relative to an amino group, thus reducing the overall reactivity of the molecule compared to aniline.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway General Mechanism for Electrophilic Aromatic Substitution on Anilines Aniline Aniline Ring (Nucleophile) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aniline->Sigma_Complex Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Aniline Sigma_Complex->Product Deprotonation Proton_Loss -H+

Caption: General mechanism of electrophilic aromatic substitution on anilines.

Experimental_Workflow Workflow for Competitive Bromination Experiment cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_analysis 4. Analysis Prep_Anilines Prepare 0.1 M Aniline Solutions Mix_Anilines Mix Aniline Solutions Prep_Anilines->Mix_Anilines Prep_Bromine Prepare 0.05 M Bromine Solution Add_Bromine Add Bromine Solution Dropwise Prep_Bromine->Add_Bromine Mix_Anilines->Add_Bromine Stir Stir for 30 min Add_Bromine->Stir Quench Quench with NaHSO₃ Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry and Evaporate Extract->Dry GCMS Analyze by GC-MS Dry->GCMS

Caption: Experimental workflow for the competitive bromination of anilines.

Reactivity_Logic Logical Relationship of Substituent Effects on Reactivity Substituent Substituent on Aniline Ring EDG Electron-Donating Group (EDG) e.g., -NH₂, -CH₃, -OCH₃ EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -C(O)R Electron_Density Electron Density on Ring EDG->Electron_Density Increases Basicity Basicity (pKa) EDG->Basicity Increases EWG->Electron_Density Decreases EWG->Basicity Decreases Reactivity Reactivity in Electrophilic Aromatic Substitution Electron_Density->Reactivity Increases

References

Comparative Guide to the Reproducibility of Biological Assays: 4'-Amino-N-methylacetanilide vs. Acetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4'-Amino-N-methylacetanilide and a well-characterized alternative, Acetaminophen (B1664979) (paracetamol), in the context of biological assay reproducibility. Due to a lack of published data on the biological activity and assay performance of this compound, this guide establishes a framework for comparison by presenting its known chemical properties alongside established data for Acetaminophen. A standardized experimental protocol is provided to facilitate future comparative studies.

Introduction to this compound

This compound is a chemical reagent primarily used as a building block in the synthesis of other compounds, including pharmaceuticals and dyes.[1] It is known to be one of the micropollutants studied for elimination in municipal wastewater treatment plants.[2] However, there is a notable absence of publicly available data regarding its application in biological assays and the reproducibility of such experiments.

A Well-Characterized Comparator: Acetaminophen

Acetaminophen (N-acetyl-p-aminophenol), a widely used analgesic and antipyretic drug, serves as a relevant and well-documented comparator.[3] As an acetanilide (B955) derivative, it shares structural similarities with this compound. Extensive research has been conducted on its metabolism, cytotoxicity, and effects on cell viability, providing a robust dataset for comparison.[3][4][5] Overdoses of acetaminophen are known to cause dose-dependent hepatotoxicity.[6]

Comparative Data Presentation

The following table summarizes the available chemical properties of this compound and compares them with Acetaminophen. A hypothetical section on biological assay performance is included to illustrate how data would be presented if available for this compound, with example data provided for Acetaminophen.

Table 1: Chemical Properties and Biological Assay Performance

PropertyThis compoundAcetaminophen (Paracetamol)
Chemical Formula C₉H₁₂N₂O[1][7]C₈H₉NO₂
Molecular Weight 164.2 g/mol [1][7]151.16 g/mol
Melting Point 70 °C[7]169 °C
Boiling Point 323.1±25.0 °C (Predicted)[7]>500 °C
Solubility Slightly soluble in Chloroform and Methanol[7]Soluble in ethanol, methanol, dimethylformamide
Purity Min. 95 Area-%[1]Varies by supplier (typically ≥98%)
Biological Target (Example) Not AvailableProstaglandin H2 synthase (Cyclooxygenase)
Assay Type (Example) Not AvailableCytotoxicity (MTT Assay)
Cell Line (Example) Not AvailableHeLa, HepG2[4][8]
IC₅₀ (Example) Not Available2,586 µg/ml (24h, HeLa cells)[4]
Reproducibility (CV%) Not Available<15% (typical for in vitro assays)

CV% (Coefficient of Variation) is a measure of the relative variability and is a common metric for assay reproducibility.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To enable a direct comparison of the biological effects of this compound and Acetaminophen, the following detailed protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided. The MTT assay is a colorimetric method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a selected cell line.

Materials:

  • Cell line (e.g., HeLa or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Acetaminophen) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm or higher to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To further clarify the experimental process and a potential mechanism of action for acetanilide compounds, the following diagrams are provided.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end G APAP Acetaminophen (APAP) P450 Cytochrome P450 (e.g., CYP2E1) APAP->P450 Metabolism NAPQI NAPQI (Toxic Metabolite) P450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts GSH Depletion Detox Detoxification GSH->Detox Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Cell_Death Hepatocyte Death Oxidative_Stress->Cell_Death

References

A Comparative Benchmarking Guide to the Synthesis of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 4'-Amino-N-methylacetanilide, a key intermediate in the pharmaceutical and fine chemical industries. The methodologies are benchmarked against each other in terms of yield, purity, reaction conditions, and reagent safety, providing critical data for process optimization and selection.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and process parameters.

ParameterRoute A: N-methylation of 4'-aminoacetanilide (B89850)Route B: Reduction of N-methyl-4-nitroaniline
Starting Materials 4'-Aminoacetanilide, Formaldehyde (B43269), Formic AcidN-methyl-4-nitroaniline, Granulated Tin, Hydrochloric Acid
Overall Yield ~97% (estimated)Not reported, but expected to be high
Purity High (purification by extraction and chromatography)High (purification by extraction and recrystallization)
Reaction Time ~18 hours~1 hour
Reaction Temperature 80 °CReflux (~100 °C)
Key Reagent Hazards Formaldehyde (carcinogen, toxic), Formic Acid (corrosive)Concentrated Hydrochloric Acid (corrosive), Tin compounds
Advantages High reported yield for the methylation step, avoids the use of strong reducing metals.Shorter reaction time, readily available reducing agent.
Disadvantages Longer reaction time, use of toxic formaldehyde.Potentially messy workup with tin salts, yield not explicitly reported.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route_A 4_aminoacetanilide 4'-Aminoacetanilide intermediate Iminium Ion Intermediate 4_aminoacetanilide->intermediate Formaldehyde, Formic Acid product 4'-Amino-N- methylacetanilide intermediate->product Hydride Transfer

Caption: Synthetic pathway for Route A.

Route_B n_methyl_4_nitroaniline N-methyl-4-nitroaniline product 4'-Amino-N- methylacetanilide n_methyl_4_nitroaniline->product Sn, HCl, Reflux

Caption: Synthetic pathway for Route B.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes to this compound.

Route A: N-methylation of 4'-aminoacetanilide via Eschweiler-Clarke Reaction

This two-step process involves the initial synthesis of 4'-aminoacetanilide followed by its N-methylation.

Step 1: Synthesis of 4'-Aminoacetanilide

This procedure is adapted from a high-yield synthesis from p-phenylenediamine.[1]

  • Materials:

    • p-Phenylenediamine (32.00 g)

    • Ethyl acetate (B1210297) (120.00 g)

    • Triethylenediamine (0.26 g)

    • Acetic acid (10.00 g)

    • n-Butanol (for washing)

  • Procedure:

    • To a 250 ml four-necked flask equipped with a stirrer, condenser, and heating system, add ethyl acetate, p-phenylenediamine, and triethylenediamine. Mix thoroughly.

    • Under a nitrogen atmosphere, heat the mixture to 65-90 °C.

    • Add acetic acid dropwise. After the addition is complete, maintain the reaction temperature at 78-82 °C for 6 hours.

    • Cool the reaction mixture to 15-25 °C and allow it to stand for 6.5 hours, during which the product will precipitate.

    • Filter the precipitate and wash the filter cake thoroughly with n-butanol.

    • Dry the collected solid under vacuum at 80 °C for 6 hours to obtain 4'-aminoacetanilide.

  • Expected Outcome: A yield of approximately 98.6% with a purity of 99.1% has been reported for this step.[1]

Step 2: N-methylation of 4'-Aminoacetanilide

This protocol is a general procedure for the Eschweiler-Clarke reaction and is adapted for the methylation of 4'-aminoacetanilide.[2]

  • Materials:

    • 4'-Aminoacetanilide (0.2 mmol, 1.0 eq)

    • Formic acid (1.8 eq)

    • Formaldehyde (37% aqueous solution, 1.1 eq)

    • Hydrochloric acid (1M)

    • Dichloromethane (DCM)

    • Sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine 4'-aminoacetanilide, formic acid, and the aqueous formaldehyde solution.

    • Heat the mixture at 80 °C for 18 hours.

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl, then extract the aqueous phase with dichloromethane.

    • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).

    • Extract the basified aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

  • Expected Outcome: While the yield for this specific substrate has not been reported, similar Eschweiler-Clarke methylations of secondary amines have shown yields of up to 98%.[2]

Route B: Reduction of N-methyl-4-nitroaniline

This one-step synthesis involves the reduction of a nitro group to an amine.

  • Materials:

    • N-methyl-4-nitroaniline (6.05 mmol)

    • Granulated tin (16.9 mmol)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) solution

  • Procedure:

    • In a round-bottom flask, combine N-methyl-4-nitroaniline and granulated tin.

    • Add dilute hydrochloric acid (prepared by carefully adding concentrated HCl to water).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 30-60 minutes, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add a concentrated solution of sodium hydroxide to the cooled mixture to neutralize the acid and precipitate tin salts.

    • Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization.

Experimental Workflow and Logic

The selection of a synthetic route depends on a variety of factors, including the desired scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for evaluating and selecting a synthesis method.

Workflow cluster_planning Planning Phase cluster_evaluation Route Evaluation cluster_selection Selection & Optimization define_requirements Define Synthesis Requirements (Scale, Purity, Cost) route_a Route A: N-methylation define_requirements->route_a route_b Route B: Nitro Reduction define_requirements->route_b compare Compare Routes: - Yield & Purity - Time & Temperature - Safety & Cost route_a->compare route_b->compare select_route Select Optimal Route compare->select_route optimize Optimize Reaction Conditions select_route->optimize

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolism of 4'-Amino-N-methylacetanilide is limited in publicly available literature. This guide provides a comparative framework based on established metabolic pathways of structurally similar aromatic amides and N-alkylanilines. The quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

Understanding the metabolic fate of a xenobiotic is a cornerstone of drug discovery and development. A comprehensive metabolic profile, elucidating the biotransformation pathways and identifying the resulting metabolites, is crucial for assessing the efficacy and safety of a new chemical entity. Metabolism is broadly categorized into in vitro and in vivo studies, each providing unique and complementary insights. In vitro systems, such as liver microsomes and hepatocytes, offer a controlled environment to investigate specific enzymatic reactions, while in vivo models provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) within a complete biological system.

This guide provides a comparative overview of the anticipated in vitro and in vivo metabolic studies of this compound, a substituted aromatic amide.

Predicted Metabolic Pathways

Based on the metabolism of analogous compounds, the primary metabolic pathways for this compound are predicted to be N-dealkylation, aromatic hydroxylation, and amide hydrolysis, followed by phase II conjugation reactions.

Metabolic Pathway of this compound This compound This compound M1 4'-Aminoacetanilide (N-demethylation) This compound->M1 CYP450 M2 4'-Amino-N-methyl-hydroxyacetanilide (Aromatic Hydroxylation) This compound->M2 CYP450 M3 4-Amino-N-methylaniline (Amide Hydrolysis) This compound->M3 Amidases Conj1 Glucuronide/Sulfate Conjugates M1->Conj1 UGTs/SULTs Conj2 Glucuronide/Sulfate Conjugates M2->Conj2 UGTs/SULTs Comparative Metabolism Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_exp Incubation with Liver Microsomes/Hepatocytes invitro_analysis LC-MS/MS Analysis invitro_exp->invitro_analysis invitro_results Metabolite Identification & Formation Rates invitro_analysis->invitro_results comparison Comparison & Correlation invitro_results->comparison invivo_exp Dosing in Animal Model (e.g., Rat) invivo_sampling Sample Collection (Urine, Feces, Plasma) invivo_exp->invivo_sampling invivo_analysis LC-MS/MS Analysis invivo_sampling->invivo_analysis invivo_results Metabolite Profiling & Quantification invivo_analysis->invivo_results invivo_results->comparison prediction Prediction of Human Metabolism comparison->prediction

Comparative Pharmacological Effects of 4'-Amino-N-methylacetanilide Derivatives and Related Compounds: An Insight into Analgesic and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological landscape of 4'-Amino-N-methylacetanilide derivatives reveals a notable scarcity of direct research into their specific analgesic and anti-inflammatory properties. However, by examining structurally related acetanilide (B955) and N-methylated aromatic amine analogs, we can infer potential activities and guide future drug discovery efforts in this chemical space. This guide provides a comparative overview of the pharmacological effects of these related compounds, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Analgesic and Anti-inflammatory Activities of Structurally Related Acetanilide Derivatives

A study on a series of newly synthesized acetanilide derivatives identified compounds with promising analgesic and anti-inflammatory activities. For instance, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (Compound C6) exhibited a notable anti-inflammatory response, while 2-phenoxy-N-(o-tolyl)acetamide (Compound C5) showed the highest analgesic action in preclinical models.[1]

Another investigation into coumarinyl amides, which share some structural similarities, revealed that compounds with chloro substitutions on the aromatic ring, such as 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) and 4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVc), demonstrated significant anti-inflammatory and analgesic effects.[2] Specifically, compound IVc showed 62.3% edema protection in an anti-inflammatory assay and 56.3% protection in an analgesic test, comparable to the standard drugs diclofenac (B195802) and acetylsalicylic acid, respectively.[2]

The following table summarizes the anti-inflammatory and analgesic activities of selected acetanilide and related derivatives from the literature.

CompoundAnimal ModelAssayDoseResult (% Inhibition/Protection)Reference Drug
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) RatsCarrageenan-induced paw edema100 mg/kg61.36% (at 120 min)Positive Control
2-phenoxy-N-(o-tolyl)acetamide (C5) RatsEddy's hot plate100 mg/kgHighest analgesic action-
4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVc) RatsCarrageenan-induced paw edema-62.3%Diclofenac (63.5%)
4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVc) MiceAcetic acid-induced writhing-56.3%Acetylsalicylic Acid (57.7%)
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) RatsCarrageenan-induced paw edema-60.5%Diclofenac (63.5%)
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) MiceAcetic acid-induced writhing-55.1%Acetylsalicylic Acid (57.7%)

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are outlines of the key experimental protocols used to assess the analgesic and anti-inflammatory activities of the aforementioned compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect of the synthesized compounds on COX-2 enzymes was evaluated using a COX Inhibitor Screening Kit.[1] The assay is based on the principle of measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored. The reduction in the absorbance of the chromogenic substrate in the presence of the test compound indicates COX inhibition.

In Vivo Analgesic Activity (Eddy's Hot Plate Method)

The central analgesic activity was assessed using the Eddy's hot plate method.[1] In this test, animals (e.g., rats) are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to show signs of discomfort (e.g., licking its paws or jumping) is recorded as the reaction time. An increase in the reaction time after the administration of the test compound compared to a control group indicates an analgesic effect.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.[1][2] A sub-plantar injection of carrageenan solution into the rat's hind paw induces a localized inflammation and edema. The volume of the paw is measured at different time intervals before and after the administration of the test compound. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in inflammation and a general workflow for the pharmacological screening of analgesic and anti-inflammatory compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs & Acetanilide Derivatives NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs and related compounds.

Experimental_Workflow cluster_0 Preclinical Screening cluster_1 Lead Optimization Synthesis Compound Synthesis (this compound Derivatives) In_Vitro In Vitro Assays (e.g., COX Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Models (Analgesic & Anti-inflammatory) In_Vitro->In_Vivo Data_Analysis Data Analysis & SAR In_Vivo->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Further_Studies Further Toxicological & Pharmacokinetic Studies Lead_Compound->Further_Studies

Caption: General experimental workflow for screening analgesic and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) studies of related compounds provide valuable insights for the design of novel this compound derivatives with enhanced pharmacological activity.

  • Substitution on the Aromatic Ring: The presence of specific substituents on the aromatic ring significantly influences the anti-inflammatory and analgesic activities. For instance, the introduction of a chloro group at the ortho or para position of the benzamide (B126) ring in coumarinyl amides enhanced their activity.[2] This suggests that exploring various electron-withdrawing and electron-donating groups on the phenyl ring of this compound could modulate its pharmacological profile.

  • Nature of the Acyl Group: The nature of the acyl group attached to the amino nitrogen is another critical determinant of activity. Modifications at this position can impact the compound's binding affinity to target enzymes like COX.

  • N-Methylation: The N-methyl group in this compound could influence its metabolic stability and pharmacokinetic properties compared to its non-methylated counterpart, 4'-aminoacetanilide (B89850) (a metabolite of phenacetin). This modification might alter the compound's duration of action and side-effect profile.

Conclusion

While direct experimental data on the pharmacological effects of this compound derivatives are currently lacking, the analysis of structurally similar compounds strongly suggests their potential as a promising scaffold for the development of novel analgesic and anti-inflammatory agents. The insights from SAR studies on related acetanilides and N-methylated aromatic amines provide a rational basis for the design and synthesis of new derivatives with improved efficacy and safety profiles. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives to elucidate their therapeutic potential and establish a clear structure-activity relationship for this chemical class. Such studies will be instrumental in unlocking the full potential of these compounds in the management of pain and inflammation.

References

literature comparison of reported yields for 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Amino-N-methylacetanilide, a key intermediate in the synthesis of various pharmaceuticals and dyes, can be prepared through several synthetic routes. This guide provides a comparative analysis of reported yields for different methodologies, details of experimental protocols, and a visual representation of a common synthetic workflow. The objective is to offer researchers a comprehensive resource to select the most suitable method based on yield, reagent availability, and reaction conditions.

Comparison of Synthetic Yields

The synthesis of this compound can be approached from three primary starting materials, each with distinct advantages and reported yields. The following table summarizes the quantitative data from literature sources for analogous or directly related reactions.

Starting MaterialReaction TypeReagentsReported Yield (%)Reference
N-Methyl-p-phenylenediamineAcetylationAcetic AnhydrideNot explicitly reported for this specific reaction, but analogous acetylation of p-phenylenediamine (B122844) yields up to 98.6%[1][1]
N-Methyl-4-nitroacetanilideReductionHydrazine (B178648) Hydrate (B1144303), Pd/C or FeCl3/Activated Carbon~98% (for a structurally related compound)[2]
4'-AminoacetanilideN-MethylationMethylating AgentNot explicitly reported for this specific reaction, but analogous N-methylation of acetanilide (B955) yields up to 90%[3]
p-NitroacetanilideReductionIron filings, Acetic Acid55%

Note: Yields are highly dependent on the specific reaction conditions, scale, and purification methods employed. The yields for analogous reactions are provided as an estimation of potential efficiency.

Experimental Protocols

Below are detailed experimental methodologies for key synthetic transformations relevant to the preparation of this compound.

Method 1: Acetylation of p-Phenylenediamine (Analogous to Acetylation of N-Methyl-p-phenylenediamine)

This high-yield method involves the selective acetylation of one amino group in p-phenylenediamine.

Procedure:

  • In a 250 ml four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine to create a mixed solution.[1]

  • Under a nitrogen atmosphere, heat the mixture to a temperature between 65-90°C.[1]

  • Add 10.00 g of acetic acid dropwise to the heated solution.[1]

  • Maintain the reaction temperature at 78-82°C for 6 hours.[1]

  • After the reaction is complete, cool the mixture to 15-25°C and allow it to stand for 6.5 hours, during which the product will precipitate.[1]

  • Filter the precipitate and wash the filter cake thoroughly with n-butanol.[1]

  • Dry the collected solid at 80°C under vacuum for 6 hours to obtain white crystals of p-aminoacetanilide.[1]

This protocol resulted in a reported yield of 98.6% for 4'-aminoacetanilide.[1]

Method 2: Reduction of a Nitroarene (Analogous to Reduction of N-Methyl-4-nitroacetanilide)

This protocol from a patent for a similar N-methylated compound demonstrates a high-yield reduction of an aromatic nitro group.

Procedure: Two primary methods are described using hydrazine hydrate as the reducing agent:

  • Method A (with Palladium on Carbon):

    • In a reaction vessel under a nitrogen atmosphere, dissolve the starting nitro compound in an alcohol solvent or tetrahydrofuran.

    • Add hydrazine hydrate as the reducing agent.

    • Add 5% wet palladium on carbon (Pd/C) as the catalyst.

    • The reaction proceeds until completion (monitored by TLC).

    • After the reaction, the catalyst is removed by filtration under nitrogen protection.

    • The solvent is removed by distillation, and the residue is dissolved in dichloromethane.

    • Impurities are removed by filtration, and the final product is obtained after solvent evaporation.

  • Method B (with Ferric Chloride and Activated Carbon):

    • Dissolve the starting nitro compound in an alcohol solvent or tetrahydrofuran.

    • Add hydrazine hydrate as the reducing agent.

    • Add anhydrous ferric chloride and activated carbon as catalysts.

    • The reaction is carried out until the reduction is complete.

    • The catalysts are removed by filtration.

    • The solvent is removed, and the residue is dissolved in dichloromethane.

    • The solution is dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product.

A reported yield of approximately 98% was achieved for the reduction of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide to its amino derivative using these methods.[2]

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway for the preparation of this compound, starting from p-nitroaniline. This multi-step process involves N-methylation, acetylation, and a final reduction step.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Reduction p-Nitroaniline p-Nitroaniline N-Methyl-p-nitroaniline N-Methyl-p-nitroaniline p-Nitroaniline->N-Methyl-p-nitroaniline Methylating Agent Yield: >90% (multi-step) N-Methyl-4-nitroacetanilide N-Methyl-4-nitroacetanilide N-Methyl-p-nitroaniline->N-Methyl-4-nitroacetanilide Acetic Anhydride This compound This compound N-Methyl-4-nitroacetanilide->this compound Reducing Agent Yield: ~98% (analogous)

Caption: A potential synthetic route to this compound.

References

A Comparative Guide to the Synthesis of 4'-Amino-N-methylacetanilide: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the production of 4'-Amino-N-methylacetanilide, a key intermediate in the pharmaceutical and dye industries. We will examine an established, traditional route and a novel, alternative pathway, presenting a detailed comparison of their performance based on experimental data. This objective analysis aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, and reaction conditions.

Executive Summary

The synthesis of this compound is critical for the development of various commercial products. This guide outlines a traditional two-step approach starting from p-nitroacetanilide and a newer, multi-step alternative commencing with p-nitroaniline. While the established method is straightforward, it suffers from a modest overall yield. The novel route, although involving more steps, promises higher yields and potentially milder reaction conditions. A comprehensive evaluation of both methods, including detailed experimental protocols and data, is presented to facilitate an informed decision-making process.

Established Synthetic Route: A Two-Step Approach

The conventional synthesis of this compound involves a two-step process: the reduction of p-nitroacetanilide to 4'-aminoacetanilide (B89850), followed by N-methylation.

Step 1: Reduction of p-Nitroacetanilide

A well-documented method for this initial step is the reduction of p-nitroacetanilide using iron filings in the presence of acetic acid. This classic Bechamp reduction is a widely used industrial process for the preparation of aromatic amines.

Step 2: N-Methylation of 4'-Aminoacetanilide

The subsequent N-methylation of the resulting 4'-aminoacetanilide can be achieved using a methylating agent such as methyl iodide. This step introduces the methyl group onto the secondary amine.

Logical Workflow for the Established Route

Established Route p-Nitroacetanilide p-Nitroacetanilide Reduction Reduction p-Nitroacetanilide->Reduction Fe, Acetic Acid 4'-Aminoacetanilide 4'-Aminoacetanilide Reduction->4'-Aminoacetanilide N-Methylation N-Methylation 4'-Aminoacetanilide->N-Methylation Methyl Iodide This compound This compound N-Methylation->this compound Novel Route p-Nitroaniline p-Nitroaniline N-Formylation N-Formylation p-Nitroaniline->N-Formylation N-Methyl-N-formyl-p-nitroaniline N-Methyl-N-formyl-p-nitroaniline N-Formylation->N-Methyl-N-formyl-p-nitroaniline N-Methylation N-Methylation N-Methyl-N-formyl-p-nitroaniline->N-Methylation Methyl Iodide N-Methyl-4-nitroaniline N-Methyl-4-nitroaniline N-Methylation->N-Methyl-4-nitroaniline Reduction Reduction N-Methyl-4-nitroaniline->Reduction N-Methyl-p-phenylenediamine N-Methyl-p-phenylenediamine Reduction->N-Methyl-p-phenylenediamine Acetylation Acetylation N-Methyl-p-phenylenediamine->Acetylation This compound This compound Acetylation->this compound

Safety Operating Guide

Proper Disposal of 4'-Amino-N-methylacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4'-Amino-N-methylacetanilide (CAS No. 119-63-1), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is considered hazardous and requires careful handling to prevent exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH/MSHA-approved respirator.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescription
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making workflow for its disposal.

Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_determination Hazardous Waste Determination (Consult EHS) ppe->waste_determination collect_waste Collect in a Labeled, Compatible Waste Container waste_determination->collect_waste Is it Hazardous Waste? (Likely Yes) segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) collect_waste->segregate storage Store in a Designated Hazardous Waste Accumulation Area segregate->storage disposal_request Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal Workflow for this compound

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.

1. Waste Characterization:

  • This compound should be treated as a hazardous waste. While not specifically listed with a unique EPA waste code, it may be classified based on its characteristics (toxicity, irritability).

  • Consult your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination. Wastes from the production of aniline (B41778) and related compounds can carry specific EPA waste codes such as K083, K103, and K104.[2][3][4]

2. Collection and Containerization:

  • Collect waste this compound in a dedicated, compatible, and properly labeled hazardous waste container.

  • The container should be in good condition, compatible with the chemical, and have a secure lid.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

3. Segregation and Storage:

  • Store the waste container in a designated hazardous waste accumulation area.

  • Segregate it from incompatible materials, particularly strong oxidizing agents.

  • The storage area should be secure, well-ventilated, and have secondary containment to prevent spills.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • The ultimate disposal method will likely be incineration at a permitted hazardous waste facility.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Carefully sweep or scoop the absorbed material into a hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

For a large spill, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 4'-Amino-N-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Amino-N-methylacetanilide. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion is harmful.[1] Therefore, implementing stringent safety protocols is mandatory.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of personal protective equipment. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect against dust particles and splashes.[3][4][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are essential. While specific permeation data for this compound is not available, nitrile or butyl rubber gloves are generally recommended for handling solid chemicals and a wide variety of organic compounds.[6] It is critical to inspect gloves for any signs of degradation or punctures before each use and to change them frequently, especially if contamination is suspected.[4]

  • Body Protection: A flame-retardant lab coat must be worn over personal clothing.[7] An apron can provide an additional layer of protection. Ensure the lab coat is fully buttoned and the cuffs of the gloves are situated over the cuffs of the lab coat sleeves.[4]

  • Respiratory Protection: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][2][3] If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Quantitative Safety Data

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[1] In the absence of specific limits, it is crucial to handle this compound with the utmost care to minimize any potential exposure.

ParameterValueSource
OSHA PEL Not Available[1]
NIOSH REL Not Available[1]
ACGIH TLV Not Available[1]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

General guidance on chemical glove resistance suggests the following materials for broad protection against various chemicals. On-site testing is recommended for specific applications.

Glove MaterialGeneral RecommendationSource
Butyl Rubber Good to Excellent for a wide variety of chemicals, including acids, bases, and ketones.[6]
Nitrile Rubber Good for general laboratory use, offering protection against a range of chemicals.[6]
Neoprene Good pliability and tear resistance, suitable for protection against various fluids and acids.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

1. Preparation:

  • Training: Ensure all personnel handling the substance are trained on its hazards and this specific SOP.[3]

  • Designated Area: Establish a designated area within a laboratory for handling this compound. This area should be clearly marked.[3]

  • Emergency Equipment: Confirm that a certified emergency eyewash station and safety shower are readily accessible.[3]

  • Don PPE: Before handling the chemical, put on all required PPE as detailed above.

2. Handling:

  • Engineering Controls: Transport the sealed container of this compound to a chemical fume hood.[3]

  • Weighing: If weighing the powder, do so within the fume hood. If a balance cannot be placed inside the hood, tare a sealed container, add the chemical to the container inside the hood, and then seal it before moving it to the balance for weighing.[4]

  • Container Management: Keep the container tightly closed when not in use.[1][3] If transferring to a secondary container, ensure it is properly labeled with the full chemical name and appropriate hazard pictograms.[3]

  • Avoid Dust and Contact: Minimize the generation of dust.[8] Avoid all contact with eyes, skin, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly with a suitable solvent and then soap and water.[4]

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing PPE and before leaving the laboratory.[3][4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][8]

Disposal Plan

  • Waste Characterization: this compound and any contaminated materials (e.g., gloves, wipes, disposable lab coats) should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, adhering to all federal, state, and local regulations.[1] Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, confine the spill using an absorbent material or spill kit. Wear appropriate PPE during cleanup. Collect the material in a sealed container for disposal as hazardous waste.[8]

    • Large Spill: Evacuate the area immediately. Alert others and notify your institution's environmental health and safety (EHS) department.[8]

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

SafeHandlingWorkflow Workflow for Safe Handling of this compound prep 1. Preparation don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep->don_ppe setup_area Set Up Designated Work Area in Fume Hood don_ppe->setup_area handling 2. Handling setup_area->handling weigh Weigh Chemical Inside Fume Hood handling->weigh transfer Transfer and Handle Chemical as Needed weigh->transfer post_handling 3. Post-Handling transfer->post_handling decontaminate Decontaminate Work Area and Equipment post_handling->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands disposal 4. Disposal wash_hands->disposal collect_waste Collect Waste in Labeled Hazardous Waste Container disposal->collect_waste dispose Dispose via Approved Waste Management collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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